Tildacerfont
説明
This compound is an orally bioavailable, selective nonsteroidal antagonist of the corticotropin-releasing factor type-1 (CRF1; CRF-1) receptor, that can potentially be used to prevent excess androgen production in congenital adrenal hyperplasia (CAH). Upon oral administration, tildacerfon targets, binds to and inhibits the CRF1 receptor located in the pituitary gland. This reduces adrenocorticotropic hormone (ACTH) secretion and reduces the overproduction of adrenal androgens. CRF is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis and stimulates ACTH release from the anterior pituitary. CAH comprises a set of enzymatic defects in the cortisol synthetic pathway. A decrease in adrenal cortisol production impairs negative feedback on the HPA axis, which increases production of CRF and ACTH, the primary stimulus for cortisol and 19-carbon steroid production in the adrenal cortex.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Structure
2D Structure
3D Structure
特性
CAS番号 |
1014983-00-6 |
|---|---|
分子式 |
C20H26ClN5OS |
分子量 |
420.0 g/mol |
IUPAC名 |
4-[5-chloro-4-(2,5-dimethyl-7-pentan-3-ylpyrazolo[1,5-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]morpholine |
InChI |
InChI=1S/C20H26ClN5OS/c1-5-14(6-2)15-11-12(3)22-19-16(13(4)24-26(15)19)17-18(21)28-20(23-17)25-7-9-27-10-8-25/h11,14H,5-10H2,1-4H3 |
InChIキー |
CLKXPWDYEYIPFS-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C1=CC(=NC2=C(C(=NN12)C)C3=C(SC(=N3)N4CCOCC4)Cl)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Tildacerfont |
製品の起源 |
United States |
Foundational & Exploratory
Tildacerfont for Polycystic Ovary Syndrome: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polycystic Ovary Syndrome (PCOS) is a complex endocrine disorder characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. While the pathophysiology is multifaceted, a subset of patients exhibits adrenal androgen excess, contributing significantly to the clinical manifestations. Tildacerfont (SPR001), a potent and selective non-steroidal oral antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor, is under investigation as a novel therapeutic agent for PCOS by targeting the hypothalamic-pituitary-adrenal (HPA) axis to reduce adrenal androgen production. This document provides a comprehensive technical overview of the mechanism of action, preclinical rationale, and clinical trial data for this compound in the context of PCOS.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule that acts as a CRF1 receptor antagonist. The CRF1 receptor is predominantly expressed in the anterior pituitary and plays a pivotal role in the HPA axis. By blocking the action of corticotropin-releasing factor (CRF) on these receptors, this compound effectively reduces the secretion of adrenocorticotropic hormone (ACTH).[1] This, in turn, leads to a decrease in the adrenal production of androgens, such as dehydroepiandrosterone sulfate (DHEAS), which are often elevated in a subset of women with PCOS.[1] The targeted action of this compound on the HPA axis offers a promising approach to managing the adrenal component of hyperandrogenism in PCOS.
Signaling Pathway of this compound's Action
The mechanism of action of this compound is centered on the modulation of the HPA axis. In response to stress, the hypothalamus releases CRF, which binds to CRF1 receptors on the corticotrophs of the anterior pituitary. This binding initiates a signaling cascade, primarily through the Gs-alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then promotes the synthesis and release of ACTH into the bloodstream. ACTH travels to the adrenal cortex and stimulates the production of cortisol and adrenal androgens. This compound, by competitively binding to the CRF1 receptor, prevents the downstream signaling cascade, thereby reducing ACTH secretion and subsequent adrenal androgen synthesis.
Clinical Investigation: The POWER Study
The primary clinical evidence for this compound in PCOS comes from the Phase 2 POWER (Polycystic Ovary Syndrome Worldwide: Evaluation of a CRF1-Receptor Antagonist) study. This was a proof-of-concept, randomized, double-blind, placebo-controlled, dose-escalation study designed to evaluate the safety, tolerability, and efficacy of this compound in women with PCOS and elevated adrenal androgens.[2][3]
Experimental Protocol: POWER Study
Study Design:
-
Phase: 2
-
Design: Randomized, double-blind, placebo-controlled, parallel-group, dose-escalation study.[2][3]
-
Population: Women aged 18 to 40 years with a diagnosis of PCOS according to the NIH 1990 criteria and elevated DHEAS levels.[3]
-
Sample Size: 27 participants were enrolled.
-
Treatment Arms:
-
This compound: Oral tablets with dose escalation.
-
Placebo: Matched placebo tablets.
-
-
Dosing Regimen: Participants in the this compound arm received 50 mg once daily for the first 4 weeks, followed by 100 mg once daily for the next 4 weeks, and finally 200 mg once daily for the last 4 weeks.[3]
-
Treatment Duration: 12 weeks.[3]
-
Primary Endpoint: The primary endpoint was the change from baseline in DHEAS levels at week 12.[2][3]
Inclusion Criteria (Abbreviated):
-
Females aged 18-40 years.
-
Confirmed diagnosis of PCOS (NIH 1990 criteria).
-
Elevated DHEAS levels (> upper limit of normal for age).
Exclusion Criteria (Abbreviated):
-
History of congenital adrenal hyperplasia (CAH), Cushing's syndrome, or other adrenal/pituitary diseases.
-
Clinically significant hyperprolactinemia.
-
Total testosterone levels >140 ng/dL or DHEAS >650 mcg/dL.
-
Use of glucocorticoids within 30 days of screening.
-
Pregnancy or lactation.[3]
Hormone Analysis: While the specific assays used in the POWER study are not detailed in the available public documents, the standard for clinical trials of this nature involves highly sensitive and specific methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate measurement of steroid hormones, including DHEAS and testosterone.[4][5] Immunoassays are also commonly used for protein hormones like SHBG.
Experimental Workflow
The workflow of the POWER study involved screening potential participants against the inclusion and exclusion criteria, followed by randomization to either the this compound or placebo group. The treatment period consisted of a 12-week dose-escalation phase. Hormone levels and safety parameters were assessed at baseline and at specified intervals throughout the study, with a final evaluation at week 12.
Quantitative Data from the POWER Study
The results of the Phase 2 POWER study were presented at the Endocrine Society (ENDO) 2024 Annual Meeting. The study demonstrated a statistically significant reduction in DHEAS and an increase in sex hormone-binding globulin (SHBG) in women with elevated baseline DHEAS who were treated with this compound compared to placebo.
Baseline Demographics and Hormonal Characteristics
| Characteristic | This compound (n=17) | Placebo (n=10) | Total (n=27) |
| Age (years), mean (SD) | 28.4 (5.6) | 29.3 (5.5) | 28.7 (5.4) |
| BMI ( kg/m ²), mean (SD) | 32.1 (5.8) | 32.4 (12.5) | 32.2 (8.6) |
| DHEAS (µg/dL), mean (SD) | 351.3 (90.5) | 387.8 (107.2) | 364.8 (96.7) |
| 17-OHP (ng/dL), mean (SD) | 83.2 (86.3) | 62.1 (54.1) | 75.4 (75.5) |
| ACTH (pg/mL), mean (SD) | 23.9 (11.9) | 22.3 (12.0) | 23.3 (11.7) |
| Androstenedione (ng/dL), mean (SD) | 185.2 (75.2) | 130.0 (66.0) | 166.8 (75.6) |
| Testosterone (ng/dL), mean (SD) | 61.0 (22.0) | 61.1 (27.0) | 61.0 (23.4) |
| Data from Spruce Biosciences press release, June 3, 2024.[6] |
Efficacy Results at Week 12
| Endpoint | This compound | Placebo | p-value |
| Change from Baseline in DHEAS (%) | -12.4% | +5.7% | 0.020 |
| Change from Baseline in SHBG (%) | +32.9% | -8.1% | 0.012 |
| Data for DHEAS change is in the modified intent-to-treat analysis of participants with elevated baseline DHEAS. Data for SHBG change is in the intent-to-treat analysis population. Data from Spruce Biosciences press release, June 3, 2024.[1][6] |
Safety and Tolerability
This compound was reported to be well-tolerated in the POWER study, with no significant safety signals observed. The majority of adverse events were mild to moderate in severity, and no serious adverse reactions were reported.[1]
Logical Relationship of this compound's Therapeutic Rationale
The therapeutic rationale for this compound in PCOS is based on a clear, logical progression from the underlying pathophysiology to the targeted mechanism of action and the expected clinical outcomes. This can be visualized as a logical flow diagram.
Conclusion and Future Directions
This compound represents a targeted therapeutic approach for a subset of women with PCOS characterized by adrenal androgen excess. The Phase 2 POWER study has provided promising proof-of-concept data, demonstrating a statistically significant reduction in DHEAS and an increase in SHBG with a favorable safety profile. These findings suggest that by modulating the HPA axis, this compound may address a key driver of hyperandrogenism in these patients.
Further investigation in larger, longer-term clinical trials will be necessary to fully elucidate the clinical benefits of this compound on the diverse symptoms of PCOS, including hirsutism, acne, and menstrual irregularities, and to confirm its long-term safety. The continued development of this compound holds the potential to offer a much-needed, mechanistically distinct treatment option for women with PCOS and adrenal hyperandrogenism.
References
- 1. Spruce Biosciences Presented Phase 2 this compound Results for PCOS at ENDO 2024 [synapse.patsnap.com]
- 2. Spruce Biosciences Presented Phase 2 POWER Study Results of this compound for the Treatment of Polycystic Ovary Syndrome at ENDO 2024 - BioSpace [biospace.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Steroid Mass Spectrometry for the Diagnosis of PCOS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Measurement of Thirteen Steroid Hormones in Women with Polycystic Ovary Syndrome and Control Women Using Liquid Chromatography-Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 6. Spruce Biosciences Presented Phase 2 POWER Study Results of this compound for the Treatment of Polycystic Ovary Syndrome at ENDO 2024 | Spruce Biosciences [investors.sprucebio.com]
Tildacerfont (SPR001): A Deep Dive into Preclinical Research Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tildacerfont (also known as SPR001) is an investigational, orally bioavailable, non-steroidal selective antagonist of the corticotropin-releasing factor type-1 (CRF1) receptor. It is being developed for the treatment of congenital adrenal hyperplasia (CAH), a group of genetic disorders affecting the adrenal glands. In CAH, impaired cortisol synthesis leads to a compensatory increase in adrenocorticotropic hormone (ACTH) from the pituitary, resulting in adrenal hyperplasia and excessive production of androgens and other steroid precursors. This compound aims to normalize adrenal hormone production by targeting the CRF1 receptor in the pituitary, thereby reducing ACTH secretion. This document provides a comprehensive overview of the core preclinical research findings that have supported the clinical development of this compound.
Mechanism of Action
This compound is a potent and highly selective antagonist of the CRF1 receptor. Preclinical studies have demonstrated that this compound binds to CRF1 receptors, effectively blocking CRF-stimulated signaling.[1] This action at the pituitary level is crucial for its therapeutic effect in CAH. By inhibiting the CRF1 receptor, this compound disrupts the excessive stimulation of the adrenal glands by ACTH, leading to a reduction in the overproduction of adrenal androgens, such as androstenedione (A4), and steroid precursors like 17-hydroxyprogesterone (17-OHP).[1][2]
Signaling Pathway
The hypothalamic-pituitary-adrenal (HPA) axis is the primary regulator of the stress response and steroidogenesis. In CAH, the negative feedback loop is disrupted due to cortisol deficiency. The following diagram illustrates the mechanism of action of this compound within the HPA axis.
Preclinical Pharmacology
Detailed quantitative data from preclinical in vitro and in vivo studies are not extensively available in the public domain. The following sections summarize the qualitative findings and reference the need for more specific data where applicable.
In Vitro Studies
While specific binding affinity (Ki) and functional antagonism (IC50) values from preclinical studies are not publicly disclosed, this compound is consistently described as a "potent and highly selective" CRF1 receptor antagonist.[3][4]
Experimental Protocol: CRF1 Receptor Binding Assay (General Methodology)
A standard preclinical protocol to determine the binding affinity of a compound like this compound for the CRF1 receptor would typically involve a competitive radioligand binding assay. The general steps are outlined below.
Experimental Protocol: CRF1 Receptor Functional Assay (General Methodology)
To assess the functional antagonism of this compound, a cell-based assay measuring the downstream signaling of CRF1 receptor activation, such as cyclic AMP (cAMP) production, would be employed.
In Vivo Studies
Publicly available information on the in vivo efficacy of this compound in animal models of CAH is limited. However, it is stated that preclinical studies demonstrated the ability of this compound to inhibit CRF-stimulated receptor function, which would be expected to lead to reductions in ACTH and adrenal androgens.[2]
Preclinical Pharmacokinetics
While detailed pharmacokinetic parameters from preclinical studies in species such as rats and dogs are not publicly available, Phase 1 studies in healthy human adults provide some insight into the pharmacokinetic profile of this compound.[5] Preliminary pharmacokinetic analysis from a pediatric study suggests that this compound is cleared more rapidly in children than in adult CAH patients.
Table 1: Summary of this compound Pharmacokinetic Properties (from Human Studies)
| Parameter | Observation | Citation |
| Absorption | Cmax occurs at approximately 5 hours post-dose (powder-in-capsule formulation). | [5] |
| Tmax is more consistent with a tablet formulation (median 3 hours). | [5] | |
| Half-life | Approximately 60 hours with the tablet formulation. | [5] |
| Metabolism | This compound is a moderate inhibitor of CYP3A4. | [5] |
| Formulation | A tablet formulation provides a more consistent and predictable pharmacokinetic profile compared to a powder-in-capsule formulation. | [5] |
Summary and Future Directions
The available preclinical data, although not extensively detailed in the public domain, support the mechanism of action of this compound as a potent and selective CRF1 receptor antagonist. The preclinical findings provided the scientific rationale for advancing this compound into clinical trials for the treatment of CAH. Further publication of detailed preclinical pharmacology, efficacy, and pharmacokinetic data would provide a more complete picture for the scientific community. The ongoing clinical development program will ultimately determine the therapeutic potential of this compound in managing the hormonal imbalances in patients with CAH.
References
- 1. researchgate.net [researchgate.net]
- 2. Spruce’s rare disease drug yields positive data in Phase IIa trial [clinicaltrialsarena.com]
- 3. Spruce Biosciences Announces Topline Results from CAHmelia-204 in Adult CAH and CAHptain-205 in Adult and Pediatric CAH | Spruce Biosciences [investors.sprucebio.com]
- 4. Spruce Biosciences Announces Topline Results from CAHmelia-203 in Adult Classic CAH and CAHptain-205 in Pediatric Classic CAH - BioSpace [biospace.com]
- 5. Dose Escalating and Bioavailability Phase 1 Studies Assessing Safety and Tolerability and Pharmacokinetics of this compound, a Small-Molecule CRF1 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Development of Second-Generation CRF1 Antagonists
Introduction
Corticotropin-releasing factor (CRF), a 41-amino acid peptide, is a principal mediator of the endocrine, autonomic, behavioral, and immune responses to stress.[1][2][3] Its actions are primarily mediated through two G-protein coupled receptor subtypes, CRF1 and CRF2.[2] The CRF1 receptor, in particular, is densely expressed in brain regions associated with stress and anxiety, such as the pituitary, neocortex, amygdala, and hippocampus.[2][3][4] Activation of the CRF1 receptor is a key trigger for the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of adrenocorticotropic hormone (ACTH) and subsequent production of corticosteroids.[3]
Given this central role in the stress response, the CRF1 receptor has been a major target for the development of novel pharmacotherapies for stress-related disorders, including anxiety, depression, and irritable bowel syndrome.[2] The initial wave of non-peptide, small-molecule CRF1 antagonists, known as the first generation, showed high potency and efficacy in preclinical models.[1][5] However, their development was hampered by unfavorable pharmacokinetic properties. These early compounds, such as CP-154,526 and NBI-27914, were highly lipophilic, leading to high plasma protein binding, tissue accumulation, long elimination half-lives, and potential toxicity.[1][5] These characteristics resulted in poor bioavailability and unpredictable pharmacokinetic profiles, limiting their clinical utility.[5]
This guide focuses on the subsequent evolution in the field: the discovery and development of second-generation CRF1 antagonists. These agents were rationally designed to overcome the limitations of their predecessors by incorporating structural modifications that reduce lipophilicity and improve overall drug-like properties, paving the way for renewed clinical investigation.[1][5]
Second-Generation CRF1 Antagonists: A Leap Forward
The primary challenge in advancing from the first to the second generation of CRF1 antagonists was to retain high binding affinity and potency while significantly improving the pharmacokinetic profile.[1] Medicinal chemistry efforts focused on a common theme: the addition of polar substituents to established heterocyclic core structures. This strategy aimed to decrease the overall lipophilicity (measured as cLogP), which was a major liability of the first-generation compounds.[1]
Key second-generation compounds that emerged from these efforts include:
-
DMP696: Maintained high potency (Ki of 1.7 nM) comparable to first-generation compounds but with a cLogP of 3.2, which is significantly lower.[1]
-
NBI-30775 (R121919): Another compound with improved physicochemical properties.[1]
-
R278995 (CRA0450): Developed with reduced lipophilicity.[1]
-
Tildacerfont and Crinecerfont: More recent antagonists that have advanced to late-stage clinical trials, particularly for conditions like congenital adrenal hyperplasia (CAH), by demonstrating an ability to lower elevated adrenal androgens.[6][7] These compounds feature unique structural elements that lower their volume of distribution and enhance solubility, leading to more predictable pharmacokinetics.[5]
These newer agents successfully decoupled high potency from high lipophilicity, a critical step in developing viable clinical candidates.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for representative first and second-generation CRF1 antagonists, allowing for a direct comparison of their properties.
Table 1: CRF1 Receptor Binding Affinity
| Compound | Type | Ki (nM) | IC50 (nM) | Reference |
| CP-154,526 | 1st Gen | ~1.7 (similar to DMP696) | - | [1] |
| Antalarmin | 1st Gen | - | 3 | [4] |
| DMP696 | 2nd Gen | 1.7 | - | [1] |
| This compound | 2nd Gen | - | Data not available in searches | |
| Crinecerfont | 2nd Gen | - | Data not available in searches | |
| NBI-30775/R121919 | 2nd Gen | Data not available in searches | - | |
| R278995/CRA0450 | 2nd Gen | Data not available in searches | - |
Note: Direct comparative values for all compounds were not consistently available in the search results. Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity.
Table 2: Physicochemical and Pharmacokinetic Properties
| Compound | Type | cLogP | Plasma Protein Binding | Oral Bioavailability | Key Feature | Reference |
| CP-154,526 | 1st Gen | ~7.2 | High | 27% (rat) | High lipophilicity | [1][8] |
| NBI-27914 | 1st Gen | High | High | - | Very lipophilic, remains in brain | [5] |
| DMP696 | 2nd Gen | 3.2 | 98.5% (rat) | - | Reduced lipophilicity | [1] |
| This compound | 2nd Gen | Lower | - | - | Improved solubility | [5] |
| Crinecerfont | 2nd Gen | Lower | - | - | Used in chronic stress models | [9][10] |
Note: cLogP is a calculated measure of lipophilicity. A lower value indicates less lipophilicity.
Experimental Protocols
The development of CRF1 antagonists relies on a suite of standardized in vitro and in vivo assays to determine potency, selectivity, efficacy, and pharmacokinetic properties.
CRF1 Receptor Binding Assays
This protocol is designed to determine the affinity of a test compound for the CRF1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To calculate the Ki or IC50 value of a test antagonist.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human CRF1 receptor.[6]
-
Radioligand: [125I]Sauvagine or [125I]-Tyr0 sauvagine, a high-affinity ligand for both CRF1 and CRF2 receptors.[3][6]
-
Test compounds (e.g., second-generation antagonists).
-
Standard non-peptide antagonist for comparison (e.g., Antalarmin).[11]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Methodology:
-
Preparation: A reaction mixture is prepared containing the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated, usually for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a gamma or scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of a known CRF1 ligand) from the total binding. The data are then plotted as percent inhibition versus the log concentration of the test compound, and the IC50 value is determined using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Functional Assays (cAMP Accumulation)
This protocol assesses the ability of an antagonist to block the CRF-induced activation of the CRF1 receptor, which is coupled to a stimulatory G-protein (Gs) that activates adenylyl cyclase and increases intracellular cyclic AMP (cAMP).[12]
-
Objective: To determine the functional potency of an antagonist by measuring its ability to inhibit agonist-stimulated cAMP production.
-
Materials:
-
Whole cells expressing the CRF1 receptor (e.g., cultured rat anterior pituitary cells or transfected cell lines).[3]
-
CRF or a related agonist (e.g., urocortin 1).
-
Test antagonists.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).[13]
-
-
Methodology:
-
Cell Plating: Cells are seeded in multi-well plates and allowed to attach overnight.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).
-
Stimulation: The CRF agonist is added at a fixed concentration (typically EC80) to stimulate cAMP production, and the cells are incubated for another 15-30 minutes.
-
Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a commercial assay kit according to the manufacturer's instructions.[13]
-
Data Analysis: The results are expressed as a percentage of the maximal agonist response. The IC50 value for the antagonist is determined by plotting the percent inhibition against the log concentration of the antagonist.
-
In Vivo Models for Anxiolytic and Antidepressant-like Effects
These models are used to evaluate the therapeutic potential of CRF1 antagonists in rodents.
-
Defensive Withdrawal Test:
-
Principle: This test assesses anxiety-like behavior in rats. An animal is placed in an open field containing a small, dark chamber. The time spent in the chamber versus exploring the open field is measured. Anxiolytic compounds increase the time spent in the open, more aversive area.
-
Procedure: A rat is administered the test compound (e.g., DMP696) or vehicle. After a set pre-treatment time, it is placed in the apparatus. Behavior is recorded for a period of 10-15 minutes.
-
Relevance: DMP696 has shown anxiolytic effects in this model, consistent with doses that achieve significant brain CRF1 receptor occupancy.[1]
-
-
Forced Swim Test:
-
Principle: This is a common screening test for potential antidepressant activity. Mice or rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. Antidepressant compounds reduce the time spent immobile.
-
Procedure: Animals are treated with the antagonist (e.g., SSR125543 or DMP696) or vehicle, often over a subchronic or chronic period.[2] They are then subjected to the forced swim session, and their behavior is scored.
-
Relevance: Subchronic treatment with second-generation antagonists like DMP696 has been shown to reduce immobility in this test, suggesting antidepressant-like potential.[2]
-
-
Stress-Induced Relapse Model:
-
Principle: This model evaluates the potential of a compound to prevent the reinstatement of drug-seeking behavior triggered by stress. It is highly relevant for addiction research.
-
Procedure: Rats are trained to self-administer a drug (e.g., cocaine, heroin, alcohol). The drug-taking behavior is then extinguished by replacing the drug with saline. Once extinguished, a stressor (e.g., footshock) is applied to reinstate the drug-seeking behavior (e.g., lever pressing).
-
Relevance: Systemic administration of small-molecule CRF1 antagonists has been shown to block stress-induced reinstatement of seeking for multiple drugs of abuse, highlighting their potential in treating addiction.[2]
-
Visualizations: Pathways and Processes
CRF1 Receptor Signaling Pathways
The CRF1 receptor is pleiotropic, coupling to multiple intracellular signaling cascades depending on the cellular context.[12][14] The primary and best-characterized pathway involves the Gs protein, leading to cAMP production. However, it can also signal through Gq and Gi proteins.
Caption: Major intracellular signaling pathways activated by the CRF1 receptor.
General Workflow for CRF1 Antagonist Development
The development process follows a logical progression from initial high-throughput screening to detailed preclinical evaluation.
Caption: A generalized workflow for the discovery and preclinical development of a CRF1 antagonist.
First vs. Second Generation: A Physicochemical Comparison
The core distinction between the two generations lies in their physicochemical properties and the resulting pharmacokinetic consequences.
Caption: Relationship between physicochemical properties and pharmacokinetic outcomes for CRF1 antagonists.
Conclusion
The development of second-generation CRF1 antagonists represents a significant medicinal chemistry achievement, successfully addressing the critical pharmacokinetic flaws that limited their predecessors. By strategically reducing lipophilicity while preserving high potency, researchers have produced compounds with more "drug-like" properties, enabling renewed and more promising clinical evaluation.[1][5] The progress of molecules like this compound and crinecerfont into late-stage clinical trials for disorders such as congenital adrenal hyperplasia underscores the therapeutic potential of this class.[6][7]
Future research will likely continue to refine the selectivity and safety profiles of these antagonists. A deeper understanding of how different ligands can bias CRF1 receptor signaling toward specific intracellular pathways may open the door to developing antagonists with even more targeted therapeutic effects and fewer side effects.[2] The journey from the highly lipophilic first generation to the optimized second generation provides a clear and instructive case study in modern drug development, highlighting the crucial interplay between potency, physicochemical properties, and clinical viability.
References
- 1. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Corticotropin releasing factor-1 receptor antagonism associated with favorable outcomes of male reproductive health biochemical parameters [frontiersin.org]
- 8. Brain pharmacokinetics of a nonpeptidic corticotropin-releasing factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CRF-R1 Antagonist Treatment Exacerbates Circadian Corticosterone Secretion under Chronic Stress, but Preserves HPA Feedback Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 13. Magic™ In Vitro Cell based CRF Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 14. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
Tildacerfont: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tildacerfont (also known as SPR001 and LY2371712) is an orally bioavailable, second-generation, nonsteroidal small molecule engineered as a potent and highly selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1][2][3] It is under investigation for the treatment of rare endocrine disorders, primarily classic congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS).[4] By targeting the CRF1 receptor in the pituitary gland, this compound modulates the hypothalamic-pituitary-adrenal (HPA) axis, leading to a reduction in adrenocorticotropic hormone (ACTH) secretion.[1][5] This mechanism addresses the underlying pathophysiology of CAH by decreasing the overproduction of adrenal androgens and steroid precursors.[6] This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and summarizes key clinical findings and experimental methodologies.
Chemical Structure and Identification
This compound is a complex heterocyclic molecule featuring a pyrazolopyrimidine core linked to a substituted thiazole and a morpholine ring.
| Identifier | Value | Source(s) |
| IUPAC Name | 4-[5-chloro-4-(2,5-dimethyl-7-pentan-3-ylpyrazolo[1,5-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]morpholine | [7] |
| CAS Number | 1014983-00-6 | [8] |
| Molecular Formula | C₂₀H₂₆ClN₅OS | [7] |
| SMILES String | CCC(CC)C1=CC(C)=NC2=C(C(C)=NN12)C3=C(N=C(S3)N4CCOCC4)Cl | [8] |
| Synonyms | SPR001, LY-2371712 | [2][8] |
Physicochemical and Pharmacokinetic Properties
This compound was developed to improve upon first-generation CRF1 antagonists, which were limited by high lipophilicity and unfavorable pharmacokinetic profiles.[9] this compound has lower lipophilicity and a more predictable pharmacokinetic profile.[9][10]
Table 2.1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 419.97 g/mol | [11] |
| Appearance | Light yellow to yellow solid | MedChemExpress |
| Predicted logP | 4.93 | [11] |
| Predicted pKa (Strongest Basic) | 3.41 | [11] |
| Solubility (DMSO) | 4.2 - 10 mg/mL | MedChemExpress |
| Storage | Powder: -20°C; In solvent: -80°C | [8] |
Table 2.2: Pharmacokinetic Parameters of this compound (Tablet Formulation)
| Parameter | Value | Source(s) |
| Bioavailability | Orally bioavailable | [5][7] |
| Half-life (t½) | ~60 hours | [10] |
| Time to Max Concentration (Tₘₐₓ) | 3 - 6 hours | [10] |
| Metabolism Interaction | Moderate CYP3A4 inhibitor | [2] |
| Formulation Notes | Tablet formulation provides a more consistent pharmacokinetic profile compared to powder-in-capsule, with reduced variability in AUC and Cₘₐₓ. | [10] |
| Special Populations | Cleared more rapidly in children than in adults. | [12] |
Mechanism of Action and Signaling Pathway
This compound's therapeutic effect is derived from its direct antagonism of the CRF1 receptor, a key regulator of the HPA axis.
In conditions like Congenital Adrenal Hyperplasia (CAH), genetic defects in steroidogenesis (e.g., 21-hydroxylase deficiency) impair cortisol production.[6] This lack of cortisol disrupts the negative feedback loop to the hypothalamus and pituitary, leading to excessive secretion of corticotropin-releasing factor (CRF) and subsequently, ACTH.[5][6] Chronically elevated ACTH stimulates the adrenal cortex, causing hyperplasia and shunting of steroid precursors toward the androgen synthesis pathway.[6]
This compound binds with high affinity to CRF1 receptors located on the corticotrophs of the anterior pituitary gland.[3][6] This binding competitively inhibits the action of endogenous CRF, thereby normalizing ACTH secretion.[1][5] The reduction in ACTH levels decreases the stimulus on the adrenal glands, leading to a significant reduction in the production of key adrenal androgens and precursors, such as androstenedione (A4) and 17-hydroxyprogesterone (17-OHP).[6][13]
Preclinical and Clinical Efficacy
Preclinical studies demonstrated that this compound effectively binds to CRF1 receptors and blocks CRF-stimulated functions, reducing ACTH and adrenal androgen production.[9][13] This foundational work led to a series of Phase 1 and Phase 2 clinical trials.
Clinical studies in adult patients with classic CAH have consistently shown that this compound can significantly reduce key biomarkers of the disease. In a 12-week, Phase 2a study (SPR001-202), once-daily administration of 400 mg this compound in patients with poor baseline disease control resulted in substantial reductions from baseline in ACTH, 17-OHP, and A4.[14]
Table 4.1: Summary of Biomarker Reduction in Phase 2a Study (SPR001-202)
| Biomarker | Mean Reduction from Baseline | Maximum Mean Reduction | Source(s) |
| ACTH | -74% | -84% | |
| 17-OHP | -82% | -82% | |
| Androstenedione (A4) | -55% | -79% |
Furthermore, by the end of the 12-week treatment period, 60% of patients with elevated baseline ACTH and 40% with elevated A4 saw their levels normalize.[13] this compound was generally reported as safe and well-tolerated across multiple studies.[3]
Experimental Protocols
Chemical Synthesis Workflow
The synthesis of this compound involves a multi-step process culminating in the coupling of key heterocyclic intermediates. A representative pathway is described in public filings.
Methodology:
-
Coupling Reaction: 7-(1-ethyl-propyl)-3-iodo-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine is reacted with 2,4-dichlorothiazole in the presence of a copper(I) chloride (CuCl) catalyst, 1,10-phenanthroline, and cesium carbonate in 2-MeTHF solvent. The mixture is heated under a nitrogen atmosphere.
-
Morpholine Addition: The resulting intermediate, 7-(1-ethyl-propyl)-3-(2,4-dichloro-thiazol-5-yl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine, is then reacted with morpholine. The reaction is typically heated to reflux for several hours.
-
Workup and Isolation: After cooling, the reaction mixture is diluted with solvent and water. The crude product is isolated by filtration.
-
Purification: The crude this compound is purified via recrystallization, typically from 2-propanol, to yield the final, high-purity active pharmaceutical ingredient.
Clinical Trial Protocol (Phase 2 Dose-Finding Example)
The following outlines a typical workflow for a Phase 2 dose-escalation study (e.g., SPR001-201) designed to assess safety, pharmacokinetics (PK), and pharmacodynamics (PD).
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Dose Escalating and Bioavailability Phase 1 Studies Assessing Safety and Tolerability and Pharmacokinetics of this compound, a Small-Molecule CRF1 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrinenews.endocrine.org [endocrinenews.endocrine.org]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Facebook [cancer.gov]
- 6. This compound in Adults With Classic Congenital Adrenal Hyperplasia: Results from Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C20H26ClN5OS | CID 134694266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Spruce Biosciences Announces Positive Results from 12-week, Phase 2a Study of this compound in Adults with Congenital Adrenal Hyperplasia [prnewswire.com]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Spruce Biosciences Announces Topline Results from CAHmelia-203 in Adult Classic CAH and CAHptain-205 in Pediatric Classic CAH - BioSpace [biospace.com]
- 13. caresfoundation.org [caresfoundation.org]
- 14. Spruce Biosciences Presents Phase 1 and 2 Data for this compound in Adults with Congenital Adrenal Hyperplasia from Endocrine Society’s 2021 Annual Meeting | Spruce Biosciences [investors.sprucebio.com]
Methodological & Application
Application Notes and Protocols for Tildacerfont in Clinical Research
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for tildacerfont as investigated in clinical trials for conditions such as classic congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS).
Mechanism of Action
This compound is a potent, selective, nonsteroidal oral antagonist of the corticotropin-releasing factor type-1 (CRF1) receptor.[1][2] In pathological conditions like CAH, a deficiency in cortisol production leads to a lack of negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis. This results in an overproduction of corticotropin-releasing factor (CRF) and consequently, adrenocorticotropic hormone (ACTH).[3] Elevated ACTH stimulates the adrenal glands, leading to an accumulation of cortisol precursors and their subsequent conversion into excess androgens.[3] this compound works by binding to and blocking CRF1 receptors in the pituitary gland, which in turn reduces ACTH secretion.[1][4] This reduction in ACTH helps to decrease the overproduction of adrenal androgens, offering a potential therapeutic approach to manage the symptoms of androgen excess and potentially reduce the required doses of glucocorticoids.[1][3]
Dosage and Administration in Clinical Trials
This compound has been evaluated in several clinical trials at various dosages and administration schedules. The following tables summarize the dosing regimens used in key studies for CAH and PCOS.
Table 1: this compound Dosage in Adult Classic Congenital Adrenal Hyperplasia (CAH) Clinical Trials
| Study | Dosage | Frequency | Duration | Patient Population |
| Study 201 (Phase 2a) | 200 mg, escalating to 600 mg, then 1000 mg | Once Daily (QD) | 2 weeks at each dose level | Adults with 21-hydroxylase deficiency (21OHD) CAH on stable glucocorticoid regimen.[3] |
| 100 mg or 200 mg | Twice Daily (BID) | 2 weeks | Adults with 21OHD CAH on stable glucocorticoid regimen.[3] | |
| Study 202 (Phase 2a) | 400 mg | Once Daily (QD) | 12 weeks | Adults with 21OHD CAH on stable glucocorticoid regimen.[3][4] |
| CAHmelia-203 (Phase 2b) | 50 mg, 100 mg, or 200 mg | Once Daily (QD) | 12 weeks (placebo-controlled), followed by dose escalation and open-label extension | Adults with classic CAH and highly elevated androstenedione (A4) levels.[5][6] |
| CAHmelia-204 (Phase 2b) | 200 mg | Once Daily (QD) | 24 weeks (placebo-controlled), followed by a 52-week open-label period | Adults with classic CAH on supraphysiologic glucocorticoid doses with normal or near-normal A4 levels.[6][7] |
Table 2: this compound Dosage in Pediatric Classic Congenital Adrenal Hyperplasia (CAH) Clinical Trials
| Study | Dosage | Frequency | Duration | Patient Population |
| Phase 2 Study | Not specified | Not specified | Not specified | Children aged 2 to 17 years with CAH.[8] |
Table 3: this compound Dosage in Polycystic Ovary Syndrome (PCOS) Clinical Trials
| Study | Dosage | Frequency | Duration | Patient Population |
| NCT05370521 (Phase 2) | 50 mg, escalating to 100 mg, then 200 mg | Once Daily (QD) | 4 weeks at each dose level (total 12 weeks) | Women with PCOS and elevated adrenal androgens (assessed by DHEAS levels).[9] |
Experimental Protocols
The following protocols are synthesized from the methodologies described in the clinical trials of this compound.
Protocol 1: Phase 2a Dose-Escalation Study in Adults with CAH (Based on Study 201)
1. Objective: To evaluate the safety, tolerability, and efficacy of multiple ascending doses of this compound in reducing ACTH, 17-hydroxyprogesterone (17-OHP), and androstenedione (A4) in adults with classic CAH.[1]
2. Study Design: Open-label, multicenter, multiple-dose, dose-escalation study.[3]
3. Participant Eligibility:
- Adults with a confirmed diagnosis of classic CAH due to 21-hydroxylase deficiency.
- On a stable glucocorticoid and, if applicable, mineralocorticoid regimen for at least 30 days prior to and during the study.[3][10]
4. Treatment Regimen:
- Cohort A (Once Daily): Participants receive oral this compound 200 mg QD for 2 weeks, followed by 600 mg QD for 2 weeks, and then 1000 mg QD for 2 weeks. Doses are taken at bedtime (approximately 10 pm).[3]
- Cohorts B and C (Twice Daily): Participants receive this compound 200 mg BID or 100 mg BID, respectively, for 2 weeks, with doses at approximately 10 am and 10 pm.[3]
5. Sample Collection and Analysis:
- Blood samples are collected at baseline and at specified intervals during each dosing period.
- Samples are typically collected in the morning (around 8 am) before the morning glucocorticoid dose.[3]
- Serum levels of ACTH, 17-OHP, and A4 are measured using methods like liquid chromatography-tandem mass spectrometry.[4]
6. Efficacy and Safety Assessments:
- Efficacy: Changes from baseline in ACTH, 17-OHP, and A4 levels are the primary efficacy endpoints.[1]
- Safety: Monitored through adverse event reporting and laboratory assessments.[1]
Start [label="Screening & Enrollment", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Baseline [label="Baseline Assessment\n(Hormone Levels)"];
Dosing_200 [label="this compound 200mg QD\n(2 weeks)"];
Assessment_1 [label="Hormone Level Assessment"];
Dosing_600 [label="this compound 600mg QD\n(2 weeks)"];
Assessment_2 [label="Hormone Level Assessment"];
Dosing_1000 [label="this compound 1000mg QD\n(2 weeks)"];
Assessment_3 [label="Hormone Level Assessment"];
End [label="End of Study", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Baseline;
Baseline -> Dosing_200;
Dosing_200 -> Assessment_1;
Assessment_1 -> Dosing_600;
Dosing_600 -> Assessment_2;
Assessment_2 -> Dosing_1000;
Dosing_1000 -> Assessment_3;
Assessment_3 -> End;
}
Protocol 2: Randomized, Double-Blind, Placebo-Controlled Study in Adults with CAH (Based on CAHmelia-204)
1. Objective: To evaluate the efficacy and safety of this compound in reducing supraphysiologic glucocorticoid use in adults with classic CAH.[7]
2. Study Design: A randomized, double-blind, placebo-controlled study followed by an open-label extension.[7]
3. Participant Eligibility:
- Adults with classic CAH on a stable, supraphysiologic dose of glucocorticoids (e.g., ≥30 mg/day and ≤60 mg/day hydrocortisone equivalent).[7]
- Androstenedione (A4) levels within a specified range (e.g., ≤ 2.5x upper limit of normal).[7]
4. Treatment Protocol:
- Part 1 (Double-Blind, 24 weeks): Participants are randomized to receive either this compound (e.g., 200 mg QD) or a placebo.[6]
- Part 2 (Open-Label, 52 weeks): All participants receive open-label this compound.[10]
- Glucocorticoid Tapering: During the trial, glucocorticoid doses may be tapered according to a pre-specified algorithm if adrenal androgen control is maintained.[6]
5. Primary Endpoint: The primary outcome is the absolute change in daily glucocorticoid dose from baseline at the end of the placebo-controlled period (e.g., week 24).[6]
6. Long-term Extension: An optional open-label extension may be offered for up to 240 weeks to assess long-term safety and efficacy.[7][10]
References
- 1. endocrinenews.endocrine.org [endocrinenews.endocrine.org]
- 2. Spruce Biosciences Announces Topline Results from CAHmelia-203 in Adult Classic CAH and CAHptain-205 in Pediatric Classic CAH | Spruce Biosciences [investors.sprucebio.com]
- 3. This compound in Adults With Classic Congenital Adrenal Hyperplasia: Results from Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. investors.sprucebio.com [investors.sprucebio.com]
- 5. Redirecting to https://onderzoekmetmensen.nl/en/trial/52374 [onderzoekmetmensen.nl]
- 6. Spruce Biosciences Completes Enrollment in CAHmelia-204 Study for Adult Classic Congenital Adrenal Hyperplasia | Spruce Biosciences [investors.sprucebio.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. This compound for Congenital Adrenal Hyperplasia · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Tildacerfont Formulation Bioavailability: A Comparative Analysis of Tablet and Capsule Formulations
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed comparison of the bioavailability of tildacerfont administered as a tablet versus a powder-in-capsule (PIC) formulation. This compound is a second-generation, potent, and selective nonsteroidal oral antagonist of the corticotropin-releasing factor type-1 (CRF1) receptor.[1][2] Understanding the pharmacokinetic profiles of different oral dosage forms is critical for optimizing clinical efficacy and patient outcomes. This document summarizes key pharmacokinetic data from a comparative bioavailability study and provides representative experimental protocols for conducting such a study.
Introduction
This compound is under development for the treatment of conditions characterized by elevated adrenocorticotropic hormone (ACTH) levels, such as congenital adrenal hyperplasia (CAH).[1][3] The formulation of an oral drug product can significantly influence its absorption and systemic exposure, thereby affecting its therapeutic efficacy and safety profile. Early formulations of this compound included a powder-in-capsule (PIC) preparation. Subsequently, a tablet formulation was developed to potentially improve the pharmacokinetic profile. This document details the findings of a clinical study comparing the bioavailability of these two formulations.
Data Presentation
A Phase 1, randomized, balanced, open-label, crossover study was conducted in 42 healthy adults to compare the relative bioavailability of a single 200 mg oral dose of this compound administered as a powder-in-capsule (PIC) formulation and a low-drug load tablet formulation in the fed state.[1][2][4][5] The key pharmacokinetic parameters from this study are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of this compound Tablet vs. Capsule Formulation
| Parameter | Tablet Formulation (200 mg) | Capsule (PIC) Formulation (200 mg) | Key Findings |
| AUC | Bioequivalent | Bioequivalent | Overall drug exposure is comparable between the two formulations.[1] |
| Cmax | ~20% higher | - | The peak plasma concentration is moderately higher with the tablet formulation.[1] |
| Tmax (median [range]) | 3 hours[6] | 6 hours [4.5, 24] | The tablet formulation reaches peak plasma concentration more rapidly and consistently.[1] |
| Half-life (t1/2) | ~60 hours | Not specified, but concentrations declined in a multi-exponential manner | The tablet formulation exhibits a long half-life.[1] |
Table 2: Variability of Pharmacokinetic Parameters
| Parameter | Tablet Formulation | Capsule (PIC) Formulation | Key Findings |
| AUC CV% | 69-72% | 54-122% | The tablet formulation shows reduced variability in overall exposure.[1] |
| Cmax CV% | 69-72% | 54-122% | The tablet formulation demonstrates significantly lower inter-individual variability in peak plasma concentrations.[1] |
Experimental Protocols
The following sections describe representative protocols for a bioavailability study comparing two oral formulations of a drug like this compound, based on the available information and standard regulatory guidelines.
Study Design and Participants
A randomized, open-label, two-period, two-sequence, crossover study design is a robust method for comparing the bioavailability of two formulations.
-
Participants: A sufficient number of healthy adult volunteers (e.g., n=42 as in the this compound study) are recruited.[1][2][4][5]
-
Inclusion Criteria (Representative):
-
Healthy adult males and/or non-pregnant, non-lactating females.
-
Age between 18 and 55 years.
-
Body Mass Index (BMI) within a specified range (e.g., 18-30 kg/m ²).
-
Willingness to provide written informed consent.
-
-
Exclusion Criteria (Representative):
-
History of clinically significant medical conditions.
-
Use of any prescription or over-the-counter medications within a specified period before the study.
-
History of alcohol or drug abuse.
-
Known hypersensitivity to the study drug or related compounds.
-
-
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Tablet then Capsule, or Capsule then Tablet).
Dosing and Washout Period
-
Dosing: A single oral dose of each formulation (e.g., 200 mg this compound) is administered to the participants in each study period.[1][2][4][5] Administration in the fed state involves a standardized meal prior to dosing.
-
Washout Period: A washout period of sufficient duration is implemented between the two treatment periods to ensure complete elimination of the drug from the body before the administration of the second formulation. Given the long half-life of this compound (~60 hours), a washout period of at least 5-10 half-lives would be appropriate (e.g., 14-28 days).
Pharmacokinetic Blood Sampling
-
Sample Collection: Blood samples are collected from each participant at predefined time points to characterize the plasma concentration-time profile of the drug.
-
Representative Sampling Schedule:
-
Pre-dose (0 hours)
-
Post-dose at frequent intervals during the absorption phase (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12 hours).
-
Less frequent intervals during the elimination phase (e.g., 24, 48, 72, 96, 120, 144 hours).
-
-
Sample Processing: Blood samples are collected in appropriate anticoagulant tubes (e.g., EDTA). Plasma is separated by centrifugation and stored frozen (e.g., at -70°C) until analysis.
Bioanalytical Method
A validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is used for the quantitative determination of the drug concentration in plasma samples. The method should be validated according to regulatory guidelines (e.g., FDA or EMA guidelines) for accuracy, precision, selectivity, sensitivity, and stability.
Pharmacokinetic and Statistical Analysis
-
Pharmacokinetic Parameters: The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each participant and formulation:
-
Area Under the Curve (AUC) from time zero to the last measurable concentration (AUCt) and extrapolated to infinity (AUCinf).
-
Maximum Plasma Concentration (Cmax).
-
Time to Maximum Plasma Concentration (Tmax).
-
Terminal elimination half-life (t1/2).
-
-
Statistical Analysis: Analysis of Variance (ANOVA) is performed on the log-transformed AUC and Cmax values to assess for significant differences between the two formulations. Bioequivalence is typically concluded if the 90% confidence intervals for the ratio of the geometric means of AUC and Cmax fall within the range of 80-125%.
Visualizations
Signaling Pathway
This compound is an antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The binding of CRF to the CRF1 receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to the synthesis and release of ACTH from the pituitary gland.[7][8] this compound blocks this initial step.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. Dose Escalating and Bioavailability Phase 1 Studies Assessing Safety and Tolerability and Pharmacokinetics of this compound, a Small-Molecule CRF1 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. FDA Issues Draft Guidance on Bioequivalence Studies Specifically for ANDAs - [carlsoncaspers.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. bioanalysisforum.jp [bioanalysisforum.jp]
Application Notes and Protocols for In Vitro CRF1 Receptor Binding Assays of Tildacerfont
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tildacerfont (also known as SPR001 or LY2371712) is a potent, selective, and orally bioavailable second-generation nonsteroidal antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1][2] The CRF1 receptor, a Class B G-protein coupled receptor (GPCR), is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis.[3][4] Upon binding of its endogenous ligand, corticotropin-releasing factor (CRF), the CRF1 receptor stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3][5] This signaling cascade ultimately results in the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland.[1] In conditions such as congenital adrenal hyperplasia (CAH), excess ACTH drives the overproduction of adrenal androgens.[1]
This compound is being developed to treat endocrine disorders like CAH by binding to and inhibiting the CRF1 receptor in the pituitary, thereby reducing ACTH secretion and controlling adrenal androgen excess.[1][6][7][8][9] These application notes provide detailed protocols for in vitro assays to characterize the binding affinity and functional antagonism of this compound at the human CRF1 receptor. The primary assays described are a competitive radioligand binding assay to determine the binding affinity (Ki) and a cell-based functional assay to measure the inhibition of CRF-stimulated cAMP production (IC50).
Data Presentation
The following table summarizes representative quantitative data for CRF1 receptor antagonists from in vitro assays. While specific preclinical binding data for this compound is not publicly available, the data for other well-characterized CRF1 antagonists are presented for comparative purposes.
| Compound | Assay Type | Receptor Source | Radioligand | Parameter | Value (nM) | Reference |
| Verucerfont | Radioligand Binding | Recombinant human CRF1 | [125I]-Sauvagine | IC50 | ~6.1 | [10] |
| CRA1000 | Radioligand Binding | Rat CRF1 in COS-7 cells | [125I]-ovine CRF | IC50 | 30 | [3] |
| CRA1001 | Radioligand Binding | Rat CRF1 in COS-7 cells | [125I]-ovine CRF | IC50 | 38 | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: CRF1 Receptor Competitive Radioligand Binding Assay
This protocol details a filtration-based competitive binding assay to determine the affinity (Ki) of this compound for the human CRF1 receptor.
1. Materials and Reagents
-
Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human CRF1 receptor (CHO-hCRF1).
-
Radioligand: [125I]-Sauvagine or [125I]-ovine CRF (PerkinElmer or other suitable vendor).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled CRF1 ligand (e.g., 1 µM Astressin or unlabeled CRF).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Equipment: 96-well plate shaker, vacuum filtration manifold, gamma counter.
2. Experimental Procedure
-
Membrane Preparation:
-
Thaw frozen CHO-hCRF1 cell membrane aliquots on ice.
-
Homogenize the membranes in ice-cold binding buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Dilute the membrane preparation in binding buffer to achieve a final concentration of 5-20 µg of protein per well.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in binding buffer to create a range of concentrations (e.g., 10-fold dilutions from 1 µM to 1 pM).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand solution (at a final concentration near its Kd, e.g., 0.1-0.3 nM), and 100 µL of the diluted membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of the non-specific binding control (e.g., 1 µM Astressin), 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.
-
This compound Competition: Add 50 µL of each this compound dilution, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.
-
-
Incubation:
-
Incubate the plate for 90-120 minutes at room temperature with gentle agitation on a plate shaker.[11]
-
-
Filtration and Washing:
-
Rapidly transfer the contents of the assay plate to the pre-soaked filter plate using a cell harvester.
-
Wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.[11]
-
-
Counting:
-
Dry the filter plate.
-
Add scintillation fluid to each well (if using a microplate scintillation counter) or place the filter mat in a gamma counter.
-
Quantify the radioactivity in counts per minute (CPM).
-
3. Data Analysis
-
Calculate the specific binding by subtracting the average CPM from the NSB wells from all other wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: CRF-Stimulated cAMP Functional Assay
This protocol describes a cell-based assay to measure the ability of this compound to antagonize CRF-stimulated cAMP production in cells expressing the human CRF1 receptor.
1. Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human CRF1 receptor.
-
Agonist: Corticotropin-releasing factor (CRF) or Sauvagine.
-
Antagonist: this compound.
-
Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM/F-12) supplemented with FBS, antibiotics, and a selection agent.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[12]
-
cAMP Detection Kit: A commercial kit for measuring cAMP levels, such as a Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or ELISA-based kit.
-
Equipment: Cell culture incubator, 96- or 384-well cell culture plates, multi-well plate reader compatible with the chosen cAMP detection kit.
2. Experimental Procedure
-
Cell Seeding:
-
Seed the CHO-hCRF1 cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of CRF in assay buffer at a concentration that elicits a submaximal response (EC80), which should be determined in a prior agonist dose-response experiment.
-
-
Antagonist Treatment:
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at 37°C. This pre-incubation allows the antagonist to bind to the receptor.
-
-
Agonist Stimulation:
-
Add the CRF solution (at the pre-determined EC80 concentration) to all wells except the basal control wells (which receive only assay buffer).
-
Incubate the plate for 30 minutes at 37°C.[13]
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
3. Data Analysis
-
Generate a cAMP standard curve according to the kit instructions.
-
Convert the raw data from the plate reader (e.g., fluorescence ratio) to cAMP concentrations using the standard curve.
-
Normalize the data by setting the basal cAMP level (no CRF stimulation) as 0% and the maximal CRF-stimulated level (no antagonist) as 100%.
-
Plot the percentage of inhibition of the CRF response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the CRF-stimulated cAMP production.
References
- 1. This compound in Adults With Classic Congenital Adrenal Hyperplasia: Results from Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In vitro pharmacological profile of nonpeptide CRF1 receptor antagonists, CRA1000 and CRA1001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Spruce Biosciences Announces Positive Results from 12-week, Phase 2a Study of this compound in Adults with Congenital Adrenal Hyperplasia | Spruce Biosciences [investors.sprucebio.com]
- 8. Spruce Biosciences Announces Positive Results from 12-week, Phase 2a Study of this compound in Adults with Congenital Adrenal Hyperplasia [prnewswire.com]
- 9. Spruce Biosciences Announces Positive Results from 12-week, Phase 2a Study of this compound in Adults with Congenital Adrenal Hyperplasia | Spruce Biosciences [investors.sprucebio.com]
- 10. The CRF1 Antagonist Verucerfont in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. clinicaltrials.eu [clinicaltrials.eu]
Application Notes and Protocols for Long-term Tildacerfont Administration in Research
Introduction
Tildacerfont (also known as SPR001) is an investigational, oral, nonsteroidal, second-generation corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] It is being developed for the treatment of classic congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency (21OHD).[3][4] CAH is a genetic disorder that impairs cortisol production, leading to excessive adrenocorticotropic hormone (ACTH) secretion and consequent overproduction of adrenal androgens.[5][6] Standard treatment involves lifelong supraphysiologic doses of glucocorticoids (GCs) to suppress ACTH, which can lead to significant long-term side effects.[1] this compound offers a potential alternative by directly targeting the CRF1 receptor in the pituitary to reduce ACTH secretion, thereby aiming to control androgen excess and potentially allowing for a reduction in GC dosage.[1][7]
These application notes provide a summary of the administration protocols, key quantitative data from clinical studies, and methodologies for researchers investigating the long-term effects of this compound.
Mechanism of Action
In CAH, the deficiency in cortisol production disrupts the negative feedback loop of the hypothalamic-pituitary-adrenal (HPA) axis.[5] This results in increased secretion of corticotropin-releasing factor (CRF) from the hypothalamus, which stimulates the pituitary gland to produce excess ACTH.[3] this compound acts by selectively binding to and blocking CRF1 receptors on the corticotroph cells of the pituitary gland.[1][5] This antagonism inhibits the stimulatory effect of CRF, leading to a reduction in ACTH secretion.[5] The decrease in ACTH subsequently reduces the overstimulation of the adrenal cortex, leading to lower production of adrenal androgens like androstenedione (A4) and their precursors, such as 17-hydroxyprogesterone (17-OHP).[1][3]
Quantitative Data from Clinical Research
The following tables summarize data from key Phase 2 clinical trials investigating this compound in adults with classic CAH.
Table 1: Summary of Key Phase 2 Clinical Trials of this compound
| Study ID | Phase | Study Design | Patient Population | Dosing Regimens | Duration | Key Objectives |
|---|---|---|---|---|---|---|
| SPR001-201 (Study 1) [3][4] | 2a | Open-label, dose-escalation | Adults with 21OHD | 200 mg, 600 mg, 1000 mg QD; 100 mg, 200 mg BID | 2 weeks per dose | Evaluate safety, efficacy, and pharmacokinetics. |
| SPR001-202 (Study 2) [3][4] | 2 | Open-label | Adults with 21OHD | 400 mg QD | 12 weeks | Evaluate safety and efficacy of a fixed dose. |
| CAHmelia-203 | 2b | Placebo-controlled | Adults with poor disease control (elevated A4) | Dose-ranging | 12 weeks | Assess dose response on A4 reduction. (Failed to meet primary endpoint) |
| CAHmelia-204 [8][9] | 2b | Randomized, double-blind, placebo-controlled | Adults with good disease control | 200 mg QD | 24 weeks (followed by 52-week open-label extension) | Evaluate the ability to reduce GC dose. (Failed to meet primary endpoint) |
| CAHptain-205 [10] | 2 | Open-label | Children (2-17 years) with CAH | Weight-adjusted doses | 12 weeks | Characterize safety, pharmacokinetics, and efficacy. |
Table 2: Efficacy of this compound in Phase 2 Trials (Patients with Poor Disease Control at Baseline)
| Study ID | Parameter | Mean Reduction from Baseline | Normalization Achieved |
|---|---|---|---|
| SPR001-201 (Study 1) [3][4] | ACTH | -28.4% to -59.4% | N/A |
| 17-OHP | +0.3% to -38.3% | N/A | |
| A4 | -18.1% to -24.2% | N/A | |
| SPR001-202 (Study 2) [3][6][11] | ACTH | ~80% to 84% (max) | 60% of patients |
| 17-OHP | ~80% to 82% (max) | N/A |
| | A4 | ~79% (max) | 40% of patients |
Table 3: Safety and Tolerability of this compound
| Adverse Events (AEs) | Frequency (Pooled Data from Studies 201 & 202)[3][4][7] | Severity |
|---|---|---|
| Any AE | 53.6% of patients | Mostly mild to moderate |
| Headache | 7.1% | Mild to moderate |
| Upper Respiratory Tract Infection | 7.1% | Mild to moderate |
| Serious AEs (Treatment-Related) | None reported | N/A |
Experimental Protocols
The following is a generalized protocol for a long-term clinical study of this compound, based on the designs of the CAHmelia trials.[8][10]
1. Study Objective:
-
Primary: To evaluate the efficacy of long-term this compound administration in reducing supraphysiologic GC doses while maintaining control of adrenal androgens (e.g., A4).
-
Secondary: To assess the long-term safety and tolerability of this compound, and to monitor changes in key biomarkers (ACTH, 17-OHP) and clinical outcomes.
2. Subject Selection:
-
Inclusion Criteria:
-
Adults (or pediatrics for specific cohorts) with a confirmed diagnosis of classic CAH due to 21-hydroxylase deficiency.
-
On a stable supraphysiologic dose of GCs for at least 30 days prior to baseline.
-
For GC reduction studies, subjects should have good disease control at baseline (A4 ≤ 2x upper limit of normal).[3]
-
For androgen reduction studies, subjects should have poor disease control (A4 > 2x upper limit of normal).[3]
-
-
Exclusion Criteria:
3. Study Design:
-
A multi-center, randomized, double-blind, placebo-controlled period followed by an open-label extension.
-
Phase 1 (Blinded): 24 weeks. Subjects randomized to receive either oral this compound (e.g., 200 mg QD) or a matching placebo.
-
Phase 2 (Open-Label Extension): Up to 240 weeks.[8][12] All subjects receive open-label this compound.
4. Administration and Dosing:
-
Drug Formulation: Oral tablet.[12]
-
Administration: Taken once daily (QD).
-
Glucocorticoid Management:
-
During the blinded phase, GC doses are tapered according to a pre-defined algorithm if A4 levels remain controlled.
-
During the open-label phase, GC dose reduction continues to the lowest possible physiologic level while maintaining androgen control.
-
Patients must be educated on stress dosing of GCs to prevent adrenal crisis.
-
5. Assessments and Monitoring:
-
Screening Visit: Confirm eligibility, obtain informed consent, and perform baseline assessments.
-
Baseline (Day 1): Collect samples for hormone analysis (ACTH, 17-OHP, A4) at approximately 8:00 a.m. before the morning GC dose.[3]
-
Treatment Visits: Occur at regular intervals (e.g., Weeks 2, 4, 8, 12, 24, and then every 12-24 weeks).
-
Efficacy: Morning blood draws for hormone biomarkers. Salivary hormone measurements may also be used as a non-invasive alternative.[11]
-
Safety: Monitor for adverse events (AEs), vital signs, ECGs, and standard clinical laboratory values (hematology, chemistry).[3]
-
Other: For male patients, testicular ultrasounds to assess testicular adrenal rest tumors (TARTs).[3]
-
This compound has been investigated as a targeted therapy for CAH, demonstrating an ability to reduce key hormones like ACTH and A4 in short-term studies, particularly in patients with poor baseline disease control.[3][6] Long-term administration protocols have focused on its potential to enable the reduction of chronic supraphysiologic glucocorticoid therapy, a primary goal in managing CAH.[1][8] However, later-stage trials (CAHmelia-203 and -204) did not meet their primary endpoints, highlighting challenges that may include patient compliance or the need for different dosing strategies.[9] Despite these setbacks, the data from Phase 2 studies provide valuable protocols for the administration and monitoring of CRF1 receptor antagonists in a research setting. Future research may explore higher or more frequent dosing to achieve desired efficacy in long-term CAH management.[9]
References
- 1. endocrinenews.endocrine.org [endocrinenews.endocrine.org]
- 2. This compound - Spruce Biosciences - AdisInsight [adisinsight.springer.com]
- 3. This compound in Adults With Classic Congenital Adrenal Hyperplasia: Results from Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in Adults With Classic Congenital Adrenal Hyperplasia: Results from Two Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. This compound for the Treatment of Patients With Classic Congenital Adrenal Hyperplasia: Results From a 12-Week Phase 2 Clinical Trial in Adults With Classic CAH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Spruce Biosciences Announces Topline Results from CAHmelia-203 in Adult Classic CAH and CAHptain-205 in Pediatric Classic CAH | Spruce Biosciences [investors.sprucebio.com]
- 11. investors.sprucebio.com [investors.sprucebio.com]
- 12. clinicaltrials.eu [clinicaltrials.eu]
Troubleshooting & Optimization
Why did the Tildacerfont CAHmelia-203 study not meet its primary endpoint?
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the Tildacerfont CAHmelia-203 clinical trial for classic congenital adrenal hyperplasia (CAH). The content addresses why the study did not meet its primary endpoint and offers troubleshooting guidance for related experimental design.
Frequently Asked Questions (FAQs)
Q1: What was the primary endpoint of the CAHmelia-203 study?
The primary endpoint of the CAHmelia-203 study was the assessment of a dose-response relationship for the change in androstenedione (A4) from baseline to week 12 of treatment with this compound compared to placebo.[1][2][3][4]
Q2: Why did the CAHmelia-203 study not meet its primary endpoint?
The CAHmelia-203 study did not achieve its primary efficacy endpoint because it failed to demonstrate a statistically significant dose-dependent reduction in androstenedione (A4) levels at week 12.[1][2][3][4] The 200mg once-daily dose of this compound showed a placebo-adjusted reduction from baseline in A4 of -2.6%, which was not statistically significant.[1][4]
A major contributing factor to the study's failure was low patient compliance with both the study medication and their daily glucocorticoid regimen.[1][4] Approximately only 50% of patients reported 80% or greater compliance, leading to lower-than-expected exposure to this compound.[1][4]
Q3: What is the mechanism of action of this compound?
This compound is a second-generation, once-daily oral antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[2][3] In CAH, a lack of cortisol production leads to a dysfunctional hypothalamic-pituitary-adrenal (HPA) axis, resulting in oversecretion of adrenocorticotropic hormone (ACTH). This, in turn, causes the adrenal glands to produce excessive androgens. This compound works by blocking the CRF1 receptor in the pituitary gland, which is expected to reduce ACTH secretion and consequently lower the production of adrenal androgens.[3]
Q4: What were the characteristics of the patient population in the CAHmelia-203 study?
The study enrolled 96 adults with classic congenital adrenal hyperplasia who had severe hyperandrogenemia.[1] The mean baseline androstenedione (A4) level was 1,151 ng/dL, which is more than five times the upper limit of normal.[1] This patient population was considered difficult-to-treat due to their severe and more refractory hyperandrogenemia.[3]
Troubleshooting Guide
This guide is intended to help researchers design and interpret studies involving CRF1 receptor antagonists in patient populations with challenging adherence.
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy in a Difficult-to-Treat Population | Low patient adherence to the investigational drug and/or background therapy can significantly impact outcomes. In the CAHmelia-203 study, low compliance was a key factor in the failure to meet the primary endpoint.[1][4] | Implement rigorous patient monitoring and adherence programs. Consider the use of electronic diaries, regular follow-ups, and patient education to improve compliance. For future studies in similar populations, incorporating a lead-in period to assess adherence before randomization could be beneficial.[1] |
| Variability in Hormone Levels | The inherent hormonal fluctuations in CAH patients can make it challenging to assess the true effect of an investigational drug. | Increase the frequency of sample collection for hormonal analysis to better characterize baseline and treatment-emergent changes. Utilize validated and sensitive assays for hormone quantification. |
| Suboptimal Dosing | The selected dose range may not have been sufficient to elicit a significant response in a severely affected patient population. | Conduct thorough dose-finding studies in earlier phases of development to identify the optimal dose range. Consider pharmacokinetic and pharmacodynamic modeling to inform dose selection. |
Data Presentation
CAHmelia-203 Study: Primary Endpoint Results
| Treatment Group | Number of Patients | Mean Baseline A4 (ng/dL) | Placebo-Adjusted Change in A4 from Baseline at Week 12 | p-value |
| Placebo | Not specified in top-line results | 1,151 (overall study population)[1] | N/A | N/A |
| This compound 50mg QD | Not specified in top-line results | 1,151 (overall study population)[1] | Data not publicly disclosed in top-line results | Not disclosed |
| This compound 100mg QD | Not specified in top-line results | 1,151 (overall study population)[1] | Data not publicly disclosed in top-line results | Not disclosed |
| This compound 200mg QD | Not specified in top-line results | 1,151 (overall study population)[1] | -2.6%[1][4] | Non-significant[1][4] |
Experimental Protocols
CAHmelia-203 Study Design
The CAHmelia-203 study was a Phase 2b, randomized, double-blind, placebo-controlled, dose-ranging clinical trial.[1]
Methodology:
-
Patient Population: 96 adult patients with classic congenital adrenal hyperplasia and severe hyperandrogenemia (mean baseline A4 >5x upper limit of normal).[1]
-
Blinded Placebo Lead-in: For the first six weeks, all patients received a blinded placebo to assess their adherence to their existing glucocorticoid therapy.[1]
-
Randomization: Patients who met all eligibility criteria after the lead-in period were randomized in a blinded manner to one of four treatment arms.
-
Treatment Arms:
-
Placebo once daily (QD)
-
This compound 50mg QD
-
This compound 100mg QD
-
This compound 200mg QD
-
-
Treatment Duration: The placebo-controlled treatment period continued for 12 weeks.[1]
-
Primary Endpoint Assessment: The primary endpoint was the assessment of the dose-response for the change in androstenedione (A4) from baseline to week 12.[1]
-
Open-Label Extension: Following the 12-week placebo-controlled period, all patients were eligible to receive this compound in an open-label extension phase.[1]
Visualizations
This compound Mechanism of Action in the HPA Axis
References
- 1. investors.sprucebio.com [investors.sprucebio.com]
- 2. streetinsider.com [streetinsider.com]
- 3. Spruce Biosciences Reports Full Year 2023 Financial Results and Provides Corporate Updates | SPRB Stock News [stocktitan.net]
- 4. Spruce Biosciences says CAHmelia-203 study did not meet efficacy endpoint - TipRanks.com [tipranks.com]
Tildacerfont Technical Support Center: Optimizing Androgen Suppression
For Research Use Only. Not for Clinical Use.
This technical support center provides guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the use of tildacerfont for androgen suppression. The information is based on publicly available data from clinical trials. Recent late-stage clinical trials (CAHmelia-203 and CAHmelia-204) did not meet their primary endpoints, and the development of this compound for Congenital Adrenal Hyperplasia (CAH) has been discontinued.[1][2][3] This resource summarizes the findings from earlier phase studies to inform future research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, non-steroidal, oral antagonist of the corticotropin-releasing factor type-1 (CRF1) receptor.[4][5][6] The CRF1 receptor is located on the corticotroph cells of the anterior pituitary gland. By blocking this receptor, this compound inhibits the action of corticotropin-releasing factor (CRF), which in turn reduces the secretion of adrenocorticotropic hormone (ACTH).[4][5][6] In conditions like congenital adrenal hyperplasia (CAH), where there is impaired cortisol synthesis, the reduction in ACTH is expected to decrease the overproduction of adrenal androgens, such as androstenedione (A4) and 17-hydroxyprogesterone (17-OHP).[4][5]
Q2: What were the typical dosages of this compound used in clinical trials?
A2: this compound has been evaluated in several Phase 2 clinical trials at various oral dosages. These include once-daily (QD) regimens of 200 mg, 400 mg, 600 mg, and 1000 mg, as well as twice-daily (BID) regimens of 100 mg and 200 mg.[4][7] The CAHmelia-204 study evaluated a 200 mg QD dose.[1]
Q3: What level of androgen suppression was observed with this compound in early phase studies?
A3: In Phase 2 studies, particularly in patients with poor disease control at baseline (defined as elevated androstenedione levels), this compound showed reductions in key hormones. For instance, in one 12-week study of a 400 mg QD dose, mean reductions from baseline were 74% for ACTH and 55% for androstenedione (A4). Maximum mean reductions of up to 84% for ACTH and 79% for A4 were observed at some time points in this study.[6] However, a clear dose-response relationship was not consistently observed across all studies.[4][7] It is important to note that the later-stage CAHmelia-203 trial did not meet its primary endpoint for A4 reduction with a 200mg QD dose.[2]
Troubleshooting Guide
Issue 1: Suboptimal or Lack of Androgen Suppression
-
Possible Cause 1: Dosage and Dosing Frequency
-
Explanation: Early Phase 2 studies showed varied responses, and a clear dose-dependent effect was not always established.[4][7] More recent data from the CAHptain-205 study suggested that higher doses and more frequent (BID) dosing may be necessary to achieve efficacy.[3] The 200mg once-daily dose in the CAHmelia-203 and CAHmelia-204 studies did not meet the primary endpoints for A4 reduction and glucocorticoid reduction, respectively.[1][2][3]
-
Recommendation for Research: If investigating this compound in a preclinical or non-clinical research setting, consider a range of concentrations and dosing frequencies to establish a clear dose-response curve in your specific model system.
-
-
Possible Cause 2: Patient/Subject Baseline Characteristics
-
Explanation: Clinical trial data was often stratified by baseline disease control, with patients having higher baseline androgen levels (poor disease control) showing more significant reductions.[4][5] In subjects with well-controlled androgens at baseline, this compound appeared to maintain those levels rather than causing further suppression.[4][7]
-
Recommendation for Research: Carefully characterize the baseline hormonal status of your experimental subjects. The magnitude of the effect of this compound may be dependent on the initial level of HPA axis overactivity.
-
-
Possible Cause 3: Non-Adherence
-
Explanation: In the CAHmelia-203 study, low compliance with the study medication and the subjects' existing glucocorticoid regimen was noted, which resulted in lower-than-expected drug exposure and may have contributed to the trial not meeting its primary endpoint.[2]
-
Recommendation for Research: In preclinical studies, ensure consistent administration of the compound. In any future clinical research, implementing robust adherence monitoring will be critical.
-
Issue 2: Unexpected Variability in Biomarker Levels
-
Possible Cause 1: Timing of Sample Collection
-
Explanation: The levels of ACTH and adrenal androgens follow a diurnal rhythm, with peak levels typically occurring in the early morning.[4] The timing of blood sample collection in relation to the administration of both this compound and any concomitant glucocorticoids can significantly impact the measured hormone levels.
-
Recommendation for Research: Standardize the timing of sample collection in your experimental protocol. In clinical studies, samples were typically collected at approximately 8 a.m., before the morning dose of glucocorticoids.[4]
-
-
Possible Cause 2: Concomitant Medications
-
Explanation: this compound has the potential for drug-drug interactions. For example, co-administration with dexamethasone, a CYP3A4 substrate, was found to increase dexamethasone exposure and was therefore an exclusion criterion for efficacy analysis in some studies.[4]
-
Recommendation for Research: Carefully review all concomitant medications or compounds being used in your experimental system for potential interactions with this compound.
-
Data on Androgen Suppression from Phase 2 Studies
The following tables summarize the reported reductions in key hormones in adult patients with classic CAH from two Phase 2 studies (Study 201 and Study 202). These studies primarily included patients with poor disease control, characterized by baseline androstenedione (A4) levels greater than twice the upper limit of normal (>2x ULN).
Table 1: Summary of Hormone Reductions in Study 201 (2-week treatment duration per dose) [4][7]
| Dosage | Mean Reduction in ACTH | Mean Reduction in 17-OHP | Mean Reduction in A4 |
| 200 mg QD | -28.4% to -59.4% (range) | 0.3% to -38.3% (range) | -18.1% to -24.2% (range) |
| 600 mg QD | -28.4% to -59.4% (range) | 0.3% to -38.3% (range) | -18.1% to -24.2% (range) |
| 1000 mg QD | -28.4% to -59.4% (range) | 0.3% to -38.3% (range) | -18.1% to -24.2% (range) |
| 100 mg BID | Not explicitly detailed | Not explicitly detailed | Not explicitly detailed |
| 200 mg BID | Not explicitly detailed | Not explicitly detailed | Not explicitly detailed |
| Note: A clear dose-response was not observed in this study. |
Table 2: Summary of Hormone Reductions in Study 202 (12-week treatment duration) [4][7]
| Dosage | Maximum Mean Reduction in ACTH | Maximum Mean Reduction in 17-OHP | Maximum Mean Reduction in A4 |
| 400 mg QD | ~80% | ~80% | ~80% |
| Note: In this study, 60% of patients with elevated ACTH and 40% with elevated A4 achieved normalization by week 12.[6] |
Experimental Protocols
Study Design Overview (Based on Phase 2 Studies)
-
Study 201: A Phase 2a, multicenter, open-label, multiple-dose, dose-escalation study. Patients on a stable glucocorticoid regimen received escalating doses of this compound (200 mg, 600 mg, 1000 mg QD) for 2 weeks at each dose. Other cohorts received 100 mg BID or 200 mg BID for 2 weeks.[4]
-
Study 202: A Phase 2, multicenter, open-label study where patients received 400 mg of this compound once daily for 12 weeks. Patients remained on a stable glucocorticoid regimen.[4]
Methodology for Hormone Assessment
-
Sample Collection: Blood samples for pharmacokinetic and pharmacodynamic assessments were typically collected in the morning (around 8 a.m.) before the daily dose of glucocorticoids.[4] In some protocols, overnight visits with serial blood draws were conducted to assess diurnal rhythm.[4]
-
Analytes: The primary efficacy endpoints were the changes from baseline in 8 a.m. levels of ACTH, 17-hydroxyprogesterone (17-OHP), and androstenedione (A4).[4][7]
-
Analytical Method: Hormone levels in serum and saliva were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
Safety and Tolerability Monitoring
-
Adverse Events: Monitoring and recording of all adverse events (AEs). In Phase 2 trials, this compound was generally well-tolerated, with the most common AEs being headache and upper respiratory tract infection.[4][7] No serious adverse events were reported in these early studies.
-
Clinical Laboratory Tests: Standard clinical laboratory values were monitored throughout the studies.
-
Other Assessments: Physical examinations, vital signs, and electrocardiograms were performed at regular intervals.[4]
Visualizations
Caption: this compound blocks the CRF1 receptor on the pituitary gland.
Caption: Generalized workflow for Phase 2 this compound clinical trials.
Caption: Troubleshooting logic for suboptimal response to this compound.
References
- 1. Spruce Biosciences announces topline results from CAHmelia-204, CAHptain-205 in adult and paediatric congenital adrenal hyperplasia [pharmabiz.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. This compound in Adults With Classic Congenital Adrenal Hyperplasia: Results from Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrinenews.endocrine.org [endocrinenews.endocrine.org]
- 6. investors.sprucebio.com [investors.sprucebio.com]
- 7. This compound in Adults With Classic Congenital Adrenal Hyperplasia: Results from Two Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Tildacerfont Technical Support Center: Troubleshooting Variability in Patient Response
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability observed in patient response to tildacerfont, a corticotropin-releasing factor type 1 (CRF1) receptor antagonist. This resource is designed to assist researchers in designing experiments, interpreting data, and navigating potential challenges in the development and application of this compound and similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it influence the HPA axis?
This compound is a selective, nonsteroidal antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1] In congenital adrenal hyperplasia (CAH), deficient cortisol production leads to a loss of negative feedback on the hypothalamus and pituitary gland, resulting in oversecretion of corticotropin-releasing factor (CRF) and consequently, adrenocorticotropic hormone (ACTH).[2] this compound works by blocking the CRF1 receptors in the pituitary gland, which in turn reduces the secretion of ACTH.[1] This reduction in ACTH leads to decreased stimulation of the adrenal glands, thereby lowering the production of adrenal androgens such as 17-hydroxyprogesterone (17-OHP) and androstenedione (A4).[2]
Q2: What are the key biomarkers to assess this compound's efficacy and what are the expected responses?
The primary pharmacodynamic biomarkers for assessing this compound's efficacy are ACTH, 17-OHP, and androstenedione (A4). Clinical studies have shown that this compound can lead to significant reductions in these biomarkers, particularly in patients with poor disease control at baseline (defined as elevated A4 levels).[3] Reductions in ACTH are a direct indicator of target engagement, while decreases in 17-OHP and A4 reflect the downstream therapeutic effect on adrenal androgen synthesis.
Q3: What are the known factors that contribute to variability in patient response to this compound?
Several factors have been identified that may contribute to the observed variability in patient response to this compound:
-
Baseline Disease Control: Patients with poor disease control at baseline (higher levels of A4) have shown more significant reductions in key biomarkers compared to those with good disease control.[4]
-
Concomitant Medications: A drug-drug interaction has been observed with dexamethasone, a long-acting glucocorticoid. This compound can increase dexamethasone exposure, potentially confounding the therapeutic effect on HPA axis hormones.[4] It is recommended to switch patients to a short-acting glucocorticoid like hydrocortisone if concurrent treatment is necessary.
-
Patient Compliance: In some clinical trials, low compliance with the study medication and glucocorticoid regimen resulted in lower-than-expected exposure to this compound and impacted the primary efficacy endpoints.
-
Pharmacokinetics: While no specific demographic covariates have been identified to predict exposure levels, individual differences in drug absorption, distribution, metabolism, and excretion could contribute to response variability.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during pre-clinical and clinical research involving this compound.
Issue 1: Suboptimal or no reduction in ACTH, 17-OHP, and A4 levels.
-
Possible Cause 1: Assay Variability or Error.
-
Troubleshooting Steps:
-
Review the detailed experimental protocols for ACTH, 17-OHP, and androstenedione measurements provided below.
-
Ensure proper sample collection, handling, and storage procedures were followed. For ACTH, use EDTA plasma and promptly separate and freeze the samples. For steroid hormones, serum or plasma can be used, but consistency is key.
-
Verify the accuracy and precision of the assay used. For immunoassays, check for potential cross-reactivity with other endogenous or exogenous steroids.[5] LC-MS/MS is the gold standard for steroid hormone quantification due to its high specificity.[6]
-
Run quality control samples at multiple concentrations to monitor assay performance.[6]
-
-
-
Possible Cause 2: Drug-Drug Interactions.
-
Troubleshooting Steps:
-
Review the patient's concomitant medications.
-
If the patient is on dexamethasone, consider the potential for increased exposure due to this compound.[4] A switch to hydrocortisone may be necessary to accurately assess this compound's effect.
-
-
-
Possible Cause 3: Patient Non-Compliance.
-
Troubleshooting Steps:
-
In a clinical trial setting, implement measures to monitor and encourage patient compliance.
-
If possible, measure plasma levels of this compound to confirm drug exposure.
-
-
-
Possible Cause 4: Individual Biological Resistance.
-
Troubleshooting Steps:
-
While not yet fully characterized for this compound, consider the possibility of genetic variations in the CRF1 receptor or downstream signaling pathways that could affect drug binding or efficacy.
-
Investigate potential differences in drug metabolism through pharmacokinetic studies.
-
-
Issue 2: Inconsistent or paradoxical hormonal responses.
-
Possible Cause 1: Pulsatile Nature of HPA Axis Hormones.
-
Troubleshooting Steps:
-
Standardize the timing of blood sample collection. Morning (e.g., 8:00 AM) samples, before the administration of glucocorticoids, are typically used to assess baseline and treatment effects.[4]
-
Consider serial sampling to get a more comprehensive picture of hormonal fluctuations over time.
-
-
-
Possible Cause 2: Stress-Induced HPA Axis Activation.
-
Troubleshooting Steps:
-
Ensure a calm and standardized environment for sample collection to minimize patient stress, which can acutely increase ACTH and cortisol levels.
-
-
Data Presentation
Table 1: Summary of this compound Efficacy from Phase 2 Clinical Studies in Adults with CAH and Poor Baseline Disease Control (A4 > 2x ULN)
| Study | This compound Dose | Treatment Duration | Mean Reduction in ACTH (%) | Mean Reduction in 17-OHP (%) | Mean Reduction in A4 (%) | Reference |
| Study 1 | 200-1000 mg QD | 2 weeks | -28.4 to -59.4 | 0.3 to -38.3 | -18.1 to -24.2 | [7] |
| Study 2 | 400 mg QD | 12 weeks | ~80 (max) | ~80 (max) | ~80 (max) | [7] |
ULN = Upper Limit of Normal; QD = Once Daily
Table 2: Normalization of Biomarkers in Patients with Poor Baseline Disease Control
| Study | This compound Dose | Treatment Duration | Patients with Normalized ACTH (%) | Patients with Normalized A4 (%) | Reference |
| Study 2 | 400 mg QD | 12 weeks | 60 | 40 | [7] |
Experimental Protocols
Protocol 1: Measurement of Plasma ACTH by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general guideline. Researchers should always refer to the specific instructions provided with their chosen ELISA kit.
-
Sample Collection and Preparation:
-
Collect whole blood in lavender-top (EDTA) tubes.
-
Immediately place the tubes on ice.
-
Within 30 minutes of collection, centrifuge at 1,600 x g for 15 minutes at 4°C.
-
Aliquot the plasma into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure (Sandwich ELISA):
-
Bring all reagents and samples to room temperature.
-
Add standards, controls, and plasma samples to the appropriate wells of the microplate pre-coated with an anti-ACTH antibody.
-
Add a biotinylated anti-ACTH antibody to each well.
-
Incubate for the time specified in the kit instructions (typically 1-2 hours) at room temperature on a shaker.
-
Wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Add streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate.
-
Wash the wells again.
-
Add a substrate solution (e.g., TMB) to each well. The substrate will react with the HRP to produce a color change.
-
Stop the reaction with a stop solution.
-
Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of ACTH in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Measurement of Serum/Plasma 17-OHP and Androstenedione by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended method for accurate and specific quantification of steroid hormones.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette a defined volume of serum or plasma into a clean tube.
-
Add an internal standard solution containing isotopically labeled 17-OHP and androstenedione.
-
Add an extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix thoroughly and centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solution.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject the reconstituted sample onto an appropriate LC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of solvents like water with formic acid and methanol to separate the steroids.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for 17-OHP, androstenedione, and their respective internal standards.
-
-
-
Data Analysis:
-
Generate a calibration curve by analyzing standards of known concentrations.
-
Calculate the peak area ratios of the analytes to their corresponding internal standards.
-
Quantify the concentration of 17-OHP and androstenedione in the samples by comparing their peak area ratios to the calibration curve.
-
Mandatory Visualizations
Caption: this compound's mechanism of action in the HPA axis.
Caption: Simplified CRF1 receptor signaling pathway.
Caption: Troubleshooting workflow for suboptimal response.
References
- 1. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in Adults With Classic Congenital Adrenal Hyperplasia: Results from Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. This compound in Adults With Classic Congenital Adrenal Hyperplasia: Results from Two Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Tildacerfont Clinical Trial Recruitment: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the recruitment for clinical trials of Tildacerfont for Congenal Adrenal Hyperplasia (CAH).
Frequently Asked Questions (FAQs)
Q1: We are experiencing slower than expected recruitment for our this compound trial. What are some common reasons for this?
A1: Slow recruitment in this compound clinical trials can stem from several factors. One significant challenge has been overly restrictive eligibility criteria. For instance, initial protocols for the CAHmelia-204 study had a narrow androstenedione (A4) inclusion criterion (≤1.5X the upper limit of normal), which limited the pool of eligible patients.[1] Additionally, as Congenital Adrenal Hyperplasia (CAH) is a rare disease, recruitment is inherently challenging due to a small and geographically dispersed patient population.[2][3]
Q2: What protocol amendments have been successfully implemented to accelerate this compound trial recruitment?
A2: To enhance patient recruitment for the CAHmelia-204 study, Spruce Biosciences implemented two key protocol changes. They broadened the androstenedione (A4) inclusion criterion from ≤1.5X to ≤2.5X the upper limit of normal (ULN). They also eliminated the requirement for patients to convert to a specific glucocorticoid regimen upon entering the study, allowing them to continue their existing treatment.[1] These changes were intended to increase the number of eligible patients and reduce the burden on participants.
Q3: We are observing low compliance with the study drug and/or the standard of care glucocorticoids. Is this a known issue in this compound trials?
A3: Yes, low compliance has been a significant challenge, particularly in studies involving patients with poor disease control. In the CAHmelia-203 trial, which enrolled adults with severe hyperandrogenemia, low compliance with both this compound and glucocorticoids was a primary reason for the study not meeting its primary efficacy endpoint.[4][5] Reports indicated that only about 50% of patients reported 80% or greater compliance, leading to lower-than-expected drug exposure.[4][5][6] This patient population is often described as "difficult-to-treat" with "challenging real-life compliance with daily GCs".[4][6]
Q4: How has the geographical distribution of trial sites impacted recruitment for this compound studies?
A4: To accelerate patient enrollment in the CAHmelia program, Spruce Biosciences significantly expanded the number of global trial sites, with plans to add up to 50 new sites for a total of up to 130 worldwide.[1][7] This strategy suggests that a limited number of initial sites may have been a bottleneck in accessing a sufficient number of patients for this rare disease.
Troubleshooting Guides
Issue: Difficulty meeting enrollment targets due to strict eligibility criteria.
Root Cause Analysis:
-
Narrow Biomarker Range: The initial androstenedione (A4) inclusion criteria may be too restrictive, excluding a significant portion of the real-world patient population.
-
Complex Treatment Regimen Requirements: Mandating a switch in glucocorticoid therapy can be a barrier for patients who are stable on their current regimen.
Troubleshooting Steps:
-
Re-evaluate Biomarker Cutoffs: Analyze screening data to determine if the current A4 inclusion criteria are a major driver of screen failures. Consider amending the protocol to a broader, yet still clinically relevant, range, as was done for the CAHmelia-204 trial (from ≤1.5X to ≤2.5X ULN).[1]
-
Simplify Glucocorticoid Requirements: Assess the necessity of a mandatory glucocorticoid conversion. Allowing patients to remain on their existing, stable glucocorticoid regimen can lower the barrier to participation.[1]
-
Consult with Principal Investigators: Engage with study investigators to gather their feedback on the stringency of the eligibility criteria and its impact on identifying suitable candidates.
Issue: Poor patient adherence to study medication and/or background therapy.
Root Cause Analysis:
-
Patient Population Characteristics: Patients with severe, poorly controlled CAH may have historical challenges with medication adherence.[4][5]
-
Treatment Fatigue: In a lifelong chronic condition like CAH, patients may experience burnout with complex treatment regimens.
-
Lack of Perceived Efficacy: If patients do not experience a noticeable improvement in their symptoms, their motivation to adhere to the study protocol may decrease.
Troubleshooting Steps:
-
Enhanced Patient Education: Implement more robust patient and family education programs at the start of and throughout the trial. This should emphasize the importance of adherence to both the investigational drug and their standard glucocorticoid therapy.
-
Simplify Dosing Regimens: If possible within the study protocol, simplify the dosing and administration schedule to reduce the burden on patients.
-
Regular Adherence Monitoring: Utilize patient diaries, pill counts, and potentially digital reminders to monitor and encourage adherence.
-
Frequent Patient Engagement: Increase the frequency of contact between the study site and the patient (e.g., phone calls, telehealth visits) to provide support and address any issues promptly.
Data Presentation
Table 1: Protocol Amendments to Enhance Recruitment in the CAHmelia-204 Trial
| Protocol Parameter | Original Specification | Amended Specification | Rationale for Change |
| Androstenedione (A4) Inclusion Criterion | ≤1.5X the upper limit of normal (ULN) | ≤2.5X the upper limit of normal (ULN) | To increase the pool of eligible patients based on screening data.[1] |
| Glucocorticoid (GC) Regimen | Mandatory conversion to a pre-defined GC regimen | Patients allowed to continue their existing GC regimen | To reduce the burden on participants and make the trial more accessible.[1] |
Table 2: Compliance Data from the CAHmelia-203 Trial
| Compliance Metric | Reported Percentage | Implication |
| Patients with ≥80% Compliance (Study Medication & GC) | Approximately 50% | Lower-than-expected drug exposure, contributing to the trial not meeting its primary endpoint.[4][5][6] |
Experimental Protocols
While detailed, proprietary experimental protocols for the this compound clinical trials are not fully available in the public domain, the general methodology can be outlined based on publicly available information.
Protocol Outline: Phase 2b Study of this compound in Adults with Classic CAH (Similar to CAHmelia-203/204)
-
Patient Screening and Enrollment:
-
Confirm diagnosis of classic CAH due to 21-hydroxylase deficiency.
-
Assess baseline hormone levels, particularly androstenedione (A4), against the protocol's inclusion criteria.
-
Document the patient's current, stable glucocorticoid regimen.
-
Obtain informed consent.
-
-
Randomization and Blinding:
-
Patients are randomized in a double-blind fashion to receive either this compound at a specific dose or a placebo.
-
-
Treatment Period:
-
Patients self-administer the oral investigational drug or placebo once daily for a pre-specified duration (e.g., 12 or 24 weeks).
-
Patients continue their stable glucocorticoid therapy. In studies focused on GC reduction, a pre-defined algorithm for dose reduction may be implemented based on hormone level monitoring.
-
-
Efficacy and Safety Monitoring:
-
Regularly collect blood samples to measure levels of A4, ACTH, and other relevant hormones at specified time points (e.g., baseline, week 4, week 12).
-
Monitor for adverse events through patient reporting and clinical assessments.
-
Assess patient compliance with the investigational drug and glucocorticoid therapy.
-
-
Endpoint Analysis:
-
The primary endpoint is typically the change in A4 from baseline to a specific time point or the proportion of patients achieving a certain reduction in their glucocorticoid dose while maintaining androgen control.
-
Secondary endpoints may include changes in other hormone levels, safety, and tolerability.
-
Mandatory Visualization
References
- 1. Spruce Biosciences Provides Clinical Program Updates and Outlook for 2022 | Spruce Biosciences [investors.sprucebio.com]
- 2. premier-research.com [premier-research.com]
- 3. subjectwell.com [subjectwell.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Spruce Biosciences says CAHmelia-203 study did not meet efficacy endpoint - TipRanks.com [tipranks.com]
- 6. Spruce Biosciences Announces Topline Results from CAHmelia-203 in Adult Classic CAH and CAHptain-205 in Pediatric Classic CAH | Spruce Biosciences [investors.sprucebio.com]
- 7. Spruce Biosciences Provides Clinical Program Updates and Outlook for 2022 | Spruce Biosciences [investors.sprucebio.com]
Tildacerfont Technical Support Center: Adrenal Insufficiency Monitoring
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of tildacerfont and the potential for adrenal insufficiency. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to the hypothalamic-pituitary-adrenal (HPA) axis?
A1: this compound is a potent and highly selective, non-steroidal, oral antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1][2][3] The CRF1 receptor is predominantly expressed in the pituitary gland and is the primary regulator of the HPA axis.[1][2][3] In conditions like Congenital Adrenal Hyperplasia (CAH), impaired cortisol production leads to a lack of negative feedback to the hypothalamus and pituitary. This results in increased secretion of corticotropin-releasing factor (CRF) and, consequently, adrenocorticotropic hormone (ACTH).[2][4] this compound works by binding to and inhibiting the CRF1 receptor in the pituitary gland, which in turn reduces ACTH secretion.[5][6] This reduction in ACTH aims to decrease the overproduction of adrenal androgens, which are a key pathological feature of CAH.[2][6]
Q2: Is there a risk of inducing adrenal insufficiency with this compound?
A2: Based on extensive clinical trial data, this compound has been generally safe and well-tolerated.[3][6][7] No drug-related serious adverse events (SAEs) have been reported in completed studies.[1][2][7] The mechanism of action, which involves reducing ACTH, raises a theoretical concern about the potential for adrenal insufficiency. However, clinical studies in patients with CAH, who are already receiving glucocorticoid replacement therapy, have not shown evidence of this compound-induced adrenal insufficiency. One study in rodents suggested that chronic treatment with a CRF1 receptor antagonist did not hamper HPA axis activity or induce adrenal insufficiency in non-stressed conditions.[8]
Q3: What are the signs and symptoms of adrenal insufficiency that researchers should monitor for during their experiments?
A3: Researchers should be vigilant for the following signs and symptoms of adrenal insufficiency, which can be subtle and begin gradually:[9][10][11]
-
Early Symptoms:
-
Later-Stage Symptoms:
In the context of a clinical research setting, any such observations should be documented and reported according to the study protocol.
Q4: What is the standard method for assessing adrenal function if adrenal insufficiency is suspected?
A4: The gold standard for diagnosing primary adrenal insufficiency is the ACTH stimulation test, also known as the cosyntropin stimulation test.[1][13] This test assesses the adrenal glands' ability to produce cortisol in response to ACTH.[1] A baseline blood sample is taken to measure cortisol levels, then a synthetic version of ACTH (cosyntropin) is administered, and blood cortisol levels are measured again at 30 and/or 60 minutes post-administration.[1]
Q5: How should researchers respond if a participant in a this compound study shows signs of adrenal insufficiency?
A5: If a study participant exhibits signs or symptoms of adrenal insufficiency, the following steps should be taken immediately:
-
Assess the participant's clinical stability. If they are acutely unwell, this constitutes a medical emergency (adrenal crisis) and immediate medical attention is required.[12]
-
Consult the study protocol and the principal investigator. The protocol will have specific guidelines for managing adverse events.
-
Consider performing an ACTH stimulation test to formally assess adrenal function, as outlined in the study's safety monitoring plan.
-
Review the participant's concomitant medications, particularly their glucocorticoid replacement dose, to ensure it is adequate.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Participant reports increased fatigue and muscle weakness. | Could be a non-specific symptom or an early sign of adrenal insufficiency. | 1. Document the symptoms thoroughly.2. Assess for other signs of adrenal insufficiency (e.g., postural hypotension).3. Consult the study protocol for guidance on further assessment, which may include a morning cortisol level or an ACTH stimulation test. |
| Participant has a low morning cortisol level. | May indicate adrenal suppression. | 1. This finding alone is not diagnostic of adrenal insufficiency.2. Proceed with a confirmatory ACTH stimulation test as per the study protocol.[14] |
| Participant has an abnormal ACTH stimulation test result. | Suggests impaired adrenal reserve. | 1. The participant should be evaluated by an endocrinologist.2. Review the participant's glucocorticoid dosing to ensure it is adequate for their needs.3. Report the event as a serious adverse event if it meets the criteria. |
Data from this compound Clinical Trials
The following table summarizes the effects of this compound on key HPA axis hormones in adults with classic congenital adrenal hyperplasia from Phase 2 studies.
| Hormone | Patient Group | Dosage | Duration | Mean Maximum Reduction from Baseline | Normalization Achieved | Reference |
| ACTH | Poor disease control (A4 > 2x ULN) | 400 mg QD | 12 weeks | ~80% | 60% of patients | [4][9][14] |
| 17-OHP | Poor disease control (A4 > 2x ULN) | 400 mg QD | 12 weeks | Not explicitly stated as a mean max reduction, but significant reductions observed. | Not explicitly stated. | [4][14] |
| Androstenedione (A4) | Poor disease control (A4 > 2x ULN) | 400 mg QD | 12 weeks | ~80% | 40% of patients | [4][9][14] |
ULN = Upper Limit of Normal; QD = Once Daily
Experimental Protocols
ACTH (Cosyntropin) Stimulation Test Protocol
This protocol is a standard method for assessing adrenal function and is not specific to this compound studies but would be the appropriate test to use if adrenal insufficiency is suspected.
Objective: To assess the cortisol response of the adrenal glands to a synthetic ACTH analogue (cosyntropin).
Materials:
-
Cosyntropin (250 μg)
-
Sterile saline for reconstitution
-
Syringes for injection
-
Blood collection tubes (serum separator tubes)
-
Centrifuge
-
Equipment for cortisol analysis
Procedure:
-
Baseline Blood Draw: Draw a baseline blood sample for cortisol measurement. This is typically done in the morning.
-
Cosyntropin Administration: Administer 250 μg of cosyntropin intravenously (IV) or intramuscularly (IM).[5][13][15]
-
Post-Stimulation Blood Draws: Draw blood samples for cortisol measurement at 30 minutes and 60 minutes after the cosyntropin injection.[1][5][15]
-
Sample Processing: Allow blood to clot, then centrifuge to separate the serum.
-
Analysis: Analyze the serum samples for cortisol concentration.
Interpretation of Results:
-
Normal Response: A post-stimulation cortisol level of >18-20 μg/dL (or >500-550 nmol/L) is generally considered a normal response, ruling out primary adrenal insufficiency.[4][16]
-
Abnormal (Subnormal) Response: A peak cortisol level below this threshold suggests adrenal insufficiency.[13][16]
Visualizations
Caption: this compound's mechanism of action on the HPA axis.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. This compound in Adults With Classic Congenital Adrenal Hyperplasia: Results from Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. investors.sprucebio.com [investors.sprucebio.com]
- 4. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 5. testmenu.com [testmenu.com]
- 6. endocrinenews.endocrine.org [endocrinenews.endocrine.org]
- 7. Spruce Biosciences Completes Enrollment in CAHmelia-204 Study for Adult Classic Congenital Adrenal Hyperplasia | Spruce Biosciences [investors.sprucebio.com]
- 8. CRF-R1 Antagonist Treatment Exacerbates Circadian Corticosterone Secretion under Chronic Stress, but Preserves HPA Feedback Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ucsfhealth.org [ucsfhealth.org]
- 10. niddk.nih.gov [niddk.nih.gov]
- 11. hopkinsmedicine.org [hopkinsmedicine.org]
- 12. endocrine.org [endocrine.org]
- 13. Adrenocorticotropic Hormone (Cosyntropin) Stimulation Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ACTH Stimulation Test for the Diagnosis of Secondary Adrenal Insufficiency: Light and Shadow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. toplinemd.com [toplinemd.com]
- 16. labcorp.com [labcorp.com]
Overcoming limitations in Tildacerfont research methodologies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming limitations in their tildacerfont research methodologies.
Troubleshooting Guides
In Vitro Assays
Issue 1: Inconsistent or No this compound-Mediated Inhibition in CRF1 Receptor Binding Assays
-
Question: My competitive binding assay with radiolabeled CRF and this compound shows inconsistent or no displacement of the radioligand. What could be the issue?
-
Answer:
-
Compound Integrity: Verify the integrity and concentration of your this compound stock solution. This compound is a small molecule and should be stored as recommended by the supplier, typically at -20°C or -80°C to prevent degradation.[1] Before the experiment, ensure it is completely solubilized in the appropriate solvent (e.g., DMSO).
-
Assay Buffer and Conditions: Ensure the assay buffer composition is optimal for CRF1 receptor binding. Check the pH, ionic strength, and presence of necessary co-factors. Review literature for established CRF1 receptor binding assay protocols to ensure your conditions are appropriate.
-
Receptor Source and Integrity: The source and quality of the CRF1 receptor are critical. If using cell membranes, ensure they were prepared from a cell line with high CRF1 receptor expression and were stored properly to maintain receptor integrity. Perform a saturation binding experiment with the radioligand to confirm the density and affinity of the receptors in your preparation.
-
Non-Specific Binding: High non-specific binding can mask the specific binding of this compound. Optimize the assay to minimize non-specific binding by including a suitable blocking agent (e.g., bovine serum albumin) and using appropriate washing steps.
-
Incubation Time and Temperature: Ensure the incubation time is sufficient to reach equilibrium. This can be determined through time-course experiments. The incubation temperature should also be optimized to ensure receptor stability and ligand binding.
-
Issue 2: High Variability in ACTH Secretion Assays
-
Question: I am using a pituitary cell line (e.g., AtT-20) to measure the effect of this compound on CRF-stimulated ACTH secretion, but my results have high variability. How can I improve this?
-
Answer:
-
Cell Health and Density: Ensure your cells are healthy, in a logarithmic growth phase, and plated at a consistent density. Over-confluent or stressed cells can respond variably to stimuli.
-
CRF Stimulation: The concentration of CRF used to stimulate ACTH secretion is crucial. A full dose-response curve for CRF should be performed to determine the EC50 and use a concentration that gives a robust but not maximal response (typically EC80) for inhibition studies.
-
This compound Pre-incubation: The pre-incubation time with this compound before CRF stimulation is important. A sufficient pre-incubation period is necessary for this compound to occupy the CRF1 receptors. This time should be optimized (e.g., 30-60 minutes).
-
Assay Media: Serum in the culture media can contain factors that interfere with the assay. It is advisable to perform the stimulation in serum-free or low-serum media.
-
ACTH Detection Method: The method used to quantify ACTH (e.g., ELISA, RIA) should be validated for its sensitivity and specificity. Ensure the standard curve is accurate and reproducible.
-
Pipetting and Timing: Consistency in pipetting and timing of additions and incubations is critical for reducing variability in cell-based assays.
-
In Vivo and Preclinical Models
Issue 3: Lack of Efficacy or Unexpected Results in Animal Models of CAH
-
Question: I am not observing the expected reduction in adrenal androgens in my CAH mouse model after this compound administration. What should I consider?
-
Answer:
-
Pharmacokinetics and Dosing: this compound is cleared more rapidly in children than in adults, and similar pharmacokinetic differences may exist between species. Ensure the dose and dosing frequency are appropriate for the animal model being used. It may be necessary to perform pharmacokinetic studies in your specific model to determine the optimal dosing regimen. Recent clinical trial data suggests that higher doses and more frequent dosing might be necessary to achieve efficacy in CAH.[2]
-
Route of Administration: this compound is an oral antagonist. Ensure proper administration and consider potential issues with absorption in your animal model.
-
Animal Model Characteristics: The specific genetic background and pathophysiology of the CAH animal model can influence the response to treatment. Ensure the model accurately reflects the human disease in terms of HPA axis dysregulation.
-
Timing of Sample Collection: The timing of blood or tissue collection is critical for measuring hormone levels, which fluctuate throughout the day. Samples should be collected at consistent times relative to drug administration and the animal's circadian cycle.
-
Drug-Drug Interactions: Be aware of potential drug-drug interactions. This compound is a moderate inhibitor of CYP3A4, which could affect the metabolism of other compounds administered to the animals.[3]
-
Frequently Asked Questions (FAQs)
General
-
What is the mechanism of action of this compound?
-
This compound is a potent, selective, non-steroidal, oral antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[4][5][6][7] It binds to CRF1 receptors in the pituitary gland with high affinity, blocking the action of CRF and thereby reducing the secretion of adrenocorticotropic hormone (ACTH).[6][8] In conditions like congenital adrenal hyperplasia (CAH), this reduction in ACTH is expected to decrease the overproduction of adrenal androgens.[4][8]
-
-
What are the key biomarkers to measure the effect of this compound?
Experimental Design
-
What should I consider when designing an in vitro study with this compound?
-
Cell Line Selection: Choose a cell line that endogenously expresses the CRF1 receptor at sufficient levels for your assay (e.g., human pituitary adenoma cells) or a recombinant cell line stably overexpressing the CRF1 receptor.
-
Dose-Response: Perform a full dose-response curve for this compound to determine its IC50 for the inhibition of CRF-stimulated signaling.
-
Solubility and Stability: this compound is a second-generation CRF1 antagonist with improved solubility compared to first-generation compounds.[8] However, it is still important to ensure it remains in solution at the concentrations used in your experiments. Prepare fresh dilutions from a concentrated stock solution for each experiment.
-
Off-Target Effects: While this compound is reported to be highly selective for the CRF1 receptor, it is good practice to consider potential off-target effects, especially at high concentrations.[4][5] Consider including counterscreens against related receptors if your experimental system is sensitive to such effects.
-
-
What are the key considerations for in vivo studies?
-
Animal Model: Select a well-characterized animal model that is relevant to the disease you are studying (e.g., a genetic mouse model of CAH).
-
Pharmacokinetics: Characterize the pharmacokinetic profile of this compound in your chosen animal model to inform the dosing regimen.
-
Biomarker Measurement: Use validated methods for measuring ACTH and adrenal steroids in plasma or other relevant biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for steroid analysis.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
-
Data Interpretation
-
What do the recent clinical trial results for this compound suggest for my research?
-
Recent Phase 2b clinical trials (CAHmelia-203 and CAHmelia-204) for this compound in adults with classic CAH did not meet their primary endpoints for reducing androstenedione (A4) and glucocorticoid usage, respectively.[2] Furthermore, Spruce Biosciences has announced a winding down of its investment in this compound for CAH.[2] These outcomes suggest that the translation from preclinical findings to clinical efficacy for this compound in CAH is challenging. Researchers should interpret their preclinical data with caution and consider that higher doses or different dosing regimens may be needed to observe a therapeutic effect.[2]
-
Data Presentation
Table 1: Summary of this compound's Effect on Key Biomarkers in Adults with Classic CAH (Poor Disease Control at Baseline)
| Study | Treatment Duration | Dose | Mean Maximum Reduction in ACTH | Mean Maximum Reduction in 17-OHP | Mean Maximum Reduction in A4 | Normalization of ACTH | Normalization of A4 |
| Study 201[8][9] | 2 weeks | 200-1000 mg QD or 100-200 mg BID | -59.4% to -28.4% | -38.3% to 0.3% | -24.2% to -18.1% | Not Reported | Not Reported |
| Study 202[8][9] | 12 weeks | 400 mg QD | ~80% | ~80% | ~80% | 60% of patients | 40% of patients |
| Phase 2a[5] | 12 weeks | 400 mg QD | 74% (mean reduction) | 82% (mean reduction) | 55% (mean reduction) | 60% of patients | 40% of patients |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Notes |
| Formulation | Oral tablet | Provides a more consistent and predictable pharmacokinetic profile compared to a capsule formulation.[7][10] |
| Half-life | ~60 hours[3] | |
| Time to Steady State | Approximately 14 days[7][10] | |
| CYP Interaction | Moderate inhibitor of CYP3A4[3] | May increase the plasma concentrations of drugs metabolized by CYP3A4. |
Experimental Protocols
Protocol 1: General CRF1 Receptor Competitive Binding Assay
-
Objective: To determine the binding affinity of this compound for the CRF1 receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human CRF1 receptor.
-
Radiolabeled CRF ligand (e.g., [125I]-Tyr-Sauvagine).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4).
-
Non-specific binding control (a high concentration of a non-radiolabeled CRF analog).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Method:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, radiolabeled ligand at a concentration near its Kd, and either this compound, binding buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a predetermined time to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.
-
Protocol 2: General In Vitro ACTH Secretion Assay
-
Objective: To evaluate the ability of this compound to inhibit CRF-stimulated ACTH secretion from pituitary cells.
-
Materials:
-
AtT-20 cells (mouse pituitary corticotroph tumor cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
CRF peptide.
-
This compound.
-
Assay buffer (e.g., serum-free DMEM).
-
ACTH ELISA kit.
-
-
Method:
-
Plate AtT-20 cells in a 24- or 48-well plate and allow them to adhere and grow to a desired confluency (e.g., 80-90%).
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Stimulate the cells by adding CRF at a pre-determined concentration (e.g., EC80) to each well, except for the basal control wells.
-
Incubate for a specified time (e.g., 2-4 hours) at 37°C.
-
Collect the cell culture supernatant.
-
Measure the concentration of ACTH in the supernatant using an ACTH ELISA kit according to the manufacturer's instructions.
-
Plot the ACTH concentration against the logarithm of the this compound concentration to determine the IC50 for the inhibition of CRF-stimulated ACTH secretion.
-
Mandatory Visualizations
Caption: this compound's mechanism of action in the pituitary.
Caption: A typical experimental workflow for this compound.
Caption: A logical approach to troubleshooting experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Dose Escalating and Bioavailability Phase 1 Studies Assessing Safety and Tolerability and Pharmacokinetics of this compound, a Small-Molecule CRF1 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caresfoundation.org [caresfoundation.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. endocrinenews.endocrine.org [endocrinenews.endocrine.org]
- 7. investors.sprucebio.com [investors.sprucebio.com]
- 8. This compound in Adults With Classic Congenital Adrenal Hyperplasia: Results from Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spruce Biosciences Presents Phase 1 and 2 Data for this compound in Adults with Congenital Adrenal Hyperplasia from Endocrine Society’s 2021 Annual Meeting - BioSpace [biospace.com]
Validation & Comparative
Validating Salivary Hormone Measurements in Tildacerfont Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of salivary hormone measurement techniques, with a focus on their application and validation in the clinical trials of Tildacerfont. This compound, a novel corticotropin-releasing factor type-1 (CRF1) receptor antagonist, has shown promise in the treatment of congenital adrenal hyperplasia (CAH) by reducing adrenal androgen production.[1][2] Accurate and reliable measurement of key hormones in a non-invasive manner is crucial for evaluating the efficacy and safety of such therapies. This document details the validated methods used in this compound trials and compares them with alternative techniques, supported by experimental data and protocols.
Executive Summary
In the pivotal Phase 2 clinical trials of this compound (SPR001-201), investigators successfully validated the use of salivary hormone measurements as a reliable, non-invasive method to assess therapeutic response.[3] The study employed liquid chromatography-tandem mass spectrometry (LC-MS/MS) to concurrently measure androstenedione (A4), 17-hydroxyprogesterone (17-OHP), and testosterone in both saliva and serum.[3] The results demonstrated a strong correlation between salivary and serum levels of A4 and 17-OHP, underscoring the utility of saliva as a viable matrix for monitoring these key biomarkers in CAH patients.
This guide will delve into the specifics of the LC-MS/MS methodology and compare its performance characteristics with those of enzyme-linked immunosorbent assays (ELISA), a common alternative. The evidence strongly supports LC-MS/MS as the superior method for salivary steroid hormone analysis due to its higher specificity and accuracy, which is critical in a clinical trial setting.[1][4][5]
This compound's Mechanism of Action and the HPA Axis
This compound acts as a potent and selective antagonist of the CRF1 receptor in the pituitary gland.[6][7][8] In conditions like CAH, a deficiency in cortisol production leads to a lack of negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis. This results in the overproduction of corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to produce excess androgens.[6][9][10] By blocking the CRF1 receptor, this compound interrupts this cascade, leading to a reduction in ACTH secretion and consequently, a decrease in the production of adrenal androgens like A4 and 17-OHP.[1][2][8]
Comparison of Salivary Hormone Measurement Methods
The choice of analytical method is critical for the accurate quantification of salivary hormones, which are present in much lower concentrations than in serum. The two primary methods are LC-MS/MS and immunoassays (e.g., ELISA).
| Feature | LC-MS/MS (as used in this compound Trials) | Immunoassay (ELISA) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Antibody-antigen binding with enzymatic colorimetric detection. |
| Specificity | High; directly measures the molecule of interest. Minimal cross-reactivity.[4][5] | Variable; potential for cross-reactivity with structurally similar steroids.[1][5] |
| Sensitivity | High; can detect very low hormone concentrations (pg/mL).[11] | Generally good, but may be limited for low-concentration hormones. |
| Accuracy | High; considered the "gold standard" for steroid hormone measurement.[1][5] | Can be affected by cross-reactivity, leading to over or underestimation.[5] |
| Multiplexing | Can simultaneously measure multiple analytes in a single run.[11] | Typically measures a single analyte per assay. |
| Validation in this compound Trials | Validated for salivary A4, 17-OHP, and testosterone with good serum correlation.[3] | Not used in the primary analysis of the this compound trials. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. Below are representative protocols for LC-MS/MS and ELISA for the measurement of salivary hormones.
Salivary Hormone Analysis by LC-MS/MS (Representative Protocol)
This protocol is based on established methods for the sensitive quantification of multiple steroid hormones in saliva and is representative of the approach used in the this compound trials.
Methodology:
-
Sample Collection: Saliva samples are collected by passive drool into polypropylene tubes to avoid steroid adsorption.
-
Sample Preparation:
-
Samples are centrifuged to remove mucins and other particulate matter.
-
A known amount of a deuterated internal standard for each analyte is added to the saliva sample.
-
The hormones are extracted from the saliva using a liquid-liquid extraction procedure, for example, with methyl tert-butyl ether (MTBE).
-
The organic layer is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a solution compatible with the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
The reconstituted sample is injected into a liquid chromatography system.
-
The analytes are separated on a reverse-phase column (e.g., C18).
-
The separated analytes are then introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of the target hormones and their internal standards.
-
-
Data Analysis:
-
The area under the curve for the chromatographic peaks of each analyte and its internal standard are integrated.
-
A calibration curve is generated using standards of known concentrations, and the concentration of the hormones in the saliva samples is calculated.
-
Salivary Hormone Analysis by ELISA (Representative Protocol)
This protocol is based on commercially available competitive ELISA kits for salivary androstenedione.
Methodology:
-
Sample Collection: Saliva samples are collected and centrifuged as described for the LC-MS/MS protocol.
-
Assay Procedure:
-
Standards, controls, and saliva samples are pipetted into the wells of a microplate pre-coated with a specific antibody.
-
An enzyme-conjugated form of the hormone is added to each well. This competes with the hormone in the sample for binding to the antibody on the well.
-
The plate is incubated to allow for competitive binding.
-
The wells are washed to remove any unbound components.
-
A substrate solution is added, which reacts with the enzyme on the bound conjugate to produce a color change.
-
A stop solution is added to terminate the reaction.
-
The optical density of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
The concentration of the hormone in the samples is inversely proportional to the intensity of the color.
-
A standard curve is generated, and the hormone concentrations in the samples are determined by interpolation.
-
Quantitative Data Comparison
The following table summarizes the performance characteristics of LC-MS/MS and ELISA for the measurement of key salivary hormones.
| Parameter | LC-MS/MS (for Salivary Steroids) | ELISA (for Salivary Steroids) |
| Lower Limit of Quantification (LLOQ) | Androstenedione: 6.81 pmol/L[11] 17-OHP: 23.7 pmol/L[11] Testosterone: 3.40 pmol/L[11] | Androstenedione: Typically in the low pg/mL range. 17-OHP: ~3.0 pg/mL. Testosterone: ~6.1 pg/mL. |
| Accuracy (% Recovery) | Typically 83-106%[11] | Can be variable and method-dependent. |
| Precision (%CV) | Intra- and inter-assay CVs are generally low. | Intra- and inter-assay CVs are generally acceptable but can be higher than LC-MS/MS. |
| Serum-Saliva Correlation (from this compound trial) | Androstenedione (A4): r = 0.80 (p<0.001) 17-OHP: r = 0.80 (p<0.001) Testosterone: r = 0.67 (p<0.001) | Not reported in the this compound trials. Generally lower than LC-MS/MS for some steroids.[5] |
Conclusion and Recommendations
The data from the this compound clinical trials provide strong evidence for the validation of salivary hormone measurement as a reliable and non-invasive tool for assessing treatment response in patients with CAH. The use of LC-MS/MS for the analysis of salivary androstenedione and 17-OHP demonstrated a high correlation with serum levels, confirming the utility of this methodology.
For researchers and drug development professionals working in endocrinology, particularly in the context of adrenal disorders, the following recommendations are made:
-
Prioritize LC-MS/MS for Salivary Steroid Analysis: Given its superior specificity, accuracy, and ability to perform multiplex analysis, LC-MS/MS should be the method of choice for the quantitative analysis of salivary steroid hormones in clinical research and trials.
-
Careful Validation is Essential: Regardless of the method chosen, rigorous validation, including the assessment of accuracy, precision, and correlation with serum levels, is paramount.
-
Standardize Sample Collection: The use of appropriate collection devices (e.g., polypropylene tubes) and procedures (e.g., passive drool) is critical to minimize pre-analytical errors.
The successful implementation of salivary hormone monitoring in the this compound program serves as a valuable case study, paving the way for the broader adoption of this patient-friendly approach in endocrine research and clinical practice.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diurnal salivary androstenedione and 17‐hydroxyprogesterone levels in healthy volunteers for monitoring treatment efficacy of patients with congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing immunoassay and mass spectrometry techniques for salivary sex hormone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. ibl-america.com [ibl-america.com]
- 8. Assessment of Steroid Hormones in Both Saliva and Blood During a Phase 2 Clinical Trial for the Use of this compound in Adults With Classic Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spruce Biosciences Announces Topline Results from CAHmelia-203 in Adult Classic CAH and CAHptain-205 in Pediatric Classic CAH - BioSpace [biospace.com]
- 10. Spruce Biosciences Presents Phase 2 Data for this compound in Adults with Congenital Adrenal Hyperplasia at 23rd European Congress of Endocrinology | Spruce Biosciences [investors.sprucebio.com]
- 11. Parallel diurnal fluctuation of testosterone, androstenedione, dehydroepiandrosterone and 17OHprogesterone as assessed in serum and saliva: validation of a novel liquid chromatography-tandem mass spectrometry method for salivary steroid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Tildacerfont Clinical Trial Outcomes: A Meta-analysis and Comparison
A comprehensive guide for researchers, scientists, and drug development professionals on the clinical trial performance of tildacerfont, a novel CRF1 receptor antagonist, in the treatment of Congenital Adrenal Hyperplasia (CAH) and Polycystic Ovary Syndrome (PCOS).
This guide provides a meta-analysis of available clinical trial data for this compound, comparing its efficacy and safety against established treatment modalities. Detailed experimental protocols for key assays, signaling pathway diagrams, and structured data tables are included to facilitate in-depth understanding and comparative evaluation.
Introduction
This compound (SPR001) is an oral, selective, non-steroidal corticotropin-releasing factor type-1 (CRF1) receptor antagonist.[1] By blocking the CRF1 receptor in the pituitary gland, this compound aims to reduce the secretion of adrenocorticotropic hormone (ACTH), thereby decreasing the overproduction of adrenal androgens, a hallmark of Congenital Adrenal Hyperplasia (CAH).[1] This mechanism of action presents a potential alternative to the current standard of care for CAH, which involves lifelong supraphysiologic doses of glucocorticoids to suppress ACTH.[1][2] The therapeutic potential of this compound is also being explored in Polycystic Ovary Syndrome (PCOS), where adrenal androgen excess can contribute to the clinical presentation.[3]
Mechanism of Action: The Hypothalamic-Pituitary-Adrenal (HPA) Axis
This compound's therapeutic rationale is rooted in its ability to modulate the Hypothalamic-Pituitary-Adrenal (HPA) axis. In CAH, a deficiency in cortisol production leads to a loss of negative feedback on the hypothalamus and pituitary, resulting in chronically elevated CRF and ACTH levels. This, in turn, drives adrenal hyperplasia and the shunting of steroid precursors towards androgen synthesis. This compound acts by antagonizing the CRF1 receptor on the pituitary corticotrophs, thereby dampening the stimulatory effect of CRF on ACTH release.
This compound in Congenital Adrenal Hyperplasia (CAH): A Review of Clinical Trial Data
Several clinical trials have evaluated the efficacy and safety of this compound in adults and children with classic CAH. The primary endpoints in these studies have typically focused on the reduction of key biomarkers of adrenal androgen excess, such as androstenedione (A4) and 17-hydroxyprogesterone (17-OHP), and the potential for reducing glucocorticoid (GC) dosage.
Phase 2 Clinical Trials in Adults with CAH
Two key open-label Phase 2 studies, SPR001-201 and SPR001-202, provided the initial proof-of-concept for this compound in adults with classic 21-hydroxylase deficiency (21OHD).[1]
Table 1: Summary of Phase 2 Clinical Trial Outcomes for this compound in Adults with CAH
| Study | N | Treatment | Duration | Key Efficacy Outcomes | Safety and Tolerability |
| SPR001-201 | 19 | This compound 200-1000 mg QD or 100-200 mg BID | 2 weeks per dose | Reductions from baseline in ACTH (-59.4% to -28.4%), 17-OHP (-38.3% to 0.3%), and A4 (-24.2% to -18.1%) in patients with baseline A4 >2x ULN.[1] | Generally well-tolerated. Common adverse events (AEs) included headache (7.1%) and upper respiratory tract infection (7.1%).[1] |
| SPR001-202 | 11 | This compound 400 mg QD | 12 weeks | In patients with baseline A4 >2x ULN, ~80% maximum mean reductions in ACTH, 17-OHP, and A4. Normalization of ACTH and A4 in 60% and 40% of patients, respectively.[1][2] | Consistent with SPR001-201. No serious adverse events reported.[2] |
Later-Stage Clinical Trials in Adults and Pediatrics with CAH
The CAHmelia program, consisting of the CAHmelia-203 and CAHmelia-204 studies, and the pediatric CAHptain-205 study, further investigated this compound's potential.
Table 2: Summary of Later-Stage Clinical Trial Outcomes for this compound in CAH
| Study | Population | N | Primary Endpoint | Key Outcomes |
| CAHmelia-203 | Adults with severe hyperandrogenemia | 96 | Change in A4 from baseline to week 12 | Did not meet primary endpoint. Placebo-adjusted reduction in A4 of -2.6% (p=non-significant). Low compliance was a noted issue.[4] |
| CAHmelia-204 | Adults on supraphysiologic GC doses | 100 | Absolute change in daily GC dose from baseline at week 24 | Did not meet primary endpoint. Placebo-adjusted reduction in daily GC dose of 0.7mg HCe (p=0.7).[5][6] |
| CAHptain-205 | Children and adults (2-17 years and older) | 30 | Safety, PK, and change in androgen levels | This compound was generally safe and well-tolerated. A trend of larger reductions in A4 was observed with higher, twice-daily doses. 73% of all patients met the efficacy endpoint of A4 or GC reduction from baseline at 12 weeks.[4][5] |
This compound in Polycystic Ovary Syndrome (PCOS)
The Phase 2 POWER study evaluated this compound in women with PCOS and elevated adrenal androgens.
Table 3: Summary of Phase 2 POWER Study Outcomes for this compound in PCOS
| Study | Population | N | Treatment | Duration | Key Efficacy Outcomes |
| POWER | Women with PCOS and elevated DHEAS | 27 | This compound up to 200 mg daily | 12 weeks | In women with elevated baseline DHEAS, a significant reduction in DHEAS was observed compared to placebo (-12.4% vs. +5.7%, p=0.020). A significant increase in SHBG was also noted (+32.9% vs. -8.1%, p=0.012). |
Comparison with Standard of Care
Congenital Adrenal Hyperplasia
The current standard of care for classic CAH is lifelong glucocorticoid replacement therapy (e.g., hydrocortisone, prednisone) to replace cortisol and suppress ACTH, often in combination with mineralocorticoid therapy (fludrocortisone) for salt-wasting forms.[7][8] The primary challenge with this approach is the narrow therapeutic window, where doses sufficient to suppress adrenal androgens are often supraphysiologic, leading to long-term side effects such as Cushing's syndrome, osteoporosis, and metabolic complications.[1][8]
This compound, by offering a non-steroidal mechanism to control androgen excess, has the potential to allow for the use of lower, more physiologic doses of glucocorticoids, thereby mitigating their long-term adverse effects.[1] However, the CAHmelia-204 study did not demonstrate a statistically significant reduction in GC use at the dose studied.[5][6] The results of the CAHptain-205 study suggest that higher and more frequent dosing may be necessary to achieve this goal.[5]
Polycystic Ovary Syndrome
Treatment for PCOS is multifaceted and symptomatic, often involving lifestyle modifications and pharmacological interventions to address irregular menstruation, hirsutism, and infertility.[6][9] Combined oral contraceptives are a common first-line treatment for menstrual irregularities and hyperandrogenism.[10] For women with insulin resistance, metformin may be used.[9] this compound's targeted approach to reducing adrenal androgens could offer a novel therapeutic avenue for a subset of women with PCOS where adrenal hyperandrogenism is a significant contributor to their phenotype.
Experimental Protocols
Detailed experimental protocols for the quantification of steroid hormones are critical for the interpretation and comparison of clinical trial data. While specific standard operating procedures from the this compound trials are not publicly available, the following represents a standard methodology for steroid hormone analysis in clinical research settings.
Experimental Workflow: Steroid Hormone Quantification by LC-MS/MS
Methodology for ACTH, 17-OHP, and Androstenedione Measurement:
-
Analyte: Adrenocorticotropic hormone (ACTH), 17-hydroxyprogesterone (17-OHP), Androstenedione (A4).
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for steroid hormone analysis due to its high specificity and sensitivity, minimizing cross-reactivity issues common with immunoassays.[8][11][12]
-
Sample Preparation:
-
A defined volume of serum or plasma is aliquoted.
-
An internal standard (a stable isotope-labeled version of the analyte) is added to each sample to account for matrix effects and variations in extraction efficiency.[8]
-
Proteins are precipitated using a solvent such as methanol.[8]
-
The supernatant is subjected to solid-phase extraction (SPE) to isolate the steroids of interest and remove interfering substances.[8]
-
The purified extract is evaporated to dryness and reconstituted in a mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Separation:
-
An ultra-performance liquid chromatography (UPLC) system with a C18 reverse-phase column is typically used to separate the different steroid hormones based on their hydrophobicity.[12]
-
A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium fluoride) is employed.[12]
-
-
Mass Spectrometric Detection:
-
The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and its internal standard are monitored, ensuring high selectivity.[12]
-
-
Quantification:
-
The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of the analyte in a surrogate matrix (e.g., stripped serum).[8]
-
Conclusion and Future Directions
The clinical development of this compound has provided valuable insights into the potential of CRF1 receptor antagonism as a therapeutic strategy for disorders of adrenal androgen excess. In adults with CAH, while early Phase 2 studies showed promise in reducing key hormone biomarkers, later-stage trials did not meet their primary endpoints of A4 reduction in severely affected patients or glucocorticoid dose reduction.[1][4][6] The pediatric data from the CAHptain-205 study, however, suggest that a different dosing regimen (higher and more frequent) might be required for efficacy.[5] In PCOS, this compound has demonstrated a potential role in reducing adrenal androgen levels in a specific subset of patients.
Future research should focus on dose-optimization studies in both adult and pediatric CAH populations to determine if a more robust clinical benefit can be achieved. Further investigation into the specific PCOS phenotypes that are most likely to respond to this compound is also warranted. While the initial late-stage results in adults with CAH were not as strong as anticipated, the data generated from these trials will be instrumental in guiding the future development of novel therapies for these complex endocrine disorders. The discontinuation of the CAHmelia and CAHptain trials by Spruce Biosciences underscores the challenges in developing new treatments for rare diseases, but the scientific rationale for targeting the HPA axis in conditions of androgen excess remains a compelling area for further exploration.
References
- 1. This compound in Adults With Classic Congenital Adrenal Hyperplasia: Results from Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Spruce Biosciences Provides Clinical Program Updates and Outlines Anticipated Milestones for 2023 | Spruce Biosciences [investors.sprucebio.com]
- 4. Spruce Biosciences Announces Topline Results from CAHmelia-203 in Adult Classic CAH and CAHptain-205 in Pediatric Classic CAH - BioSpace [biospace.com]
- 5. Spruce Biosciences Announces Topline Results from CAHmelia-204 in Adult CAH and CAHptain-205 in Adult and Pediatric CAH | Spruce Biosciences [investors.sprucebio.com]
- 6. Spruce Biosciences announces topline results from CAHmelia-204, CAHptain-205 in adult and paediatric congenital adrenal hyperplasia [pharmabiz.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 10. A Summary of the Endocrine Society Clinical Practice Guidelines on Congenital Adrenal Hyperplasia due to Steroid 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caresfoundation.org [caresfoundation.org]
- 12. waters.com [waters.com]
Tildacerfont for Congenital Adrenal Hyperplasia: A Cost-Effectiveness Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-effectiveness analysis of tildacerfont, an investigational corticotropin-releasing factor type 1 (CRF1) receptor antagonist, for the treatment of classic Congenital Adrenal Hyperplasia (CAH). The analysis is based on available clinical trial data for this compound and is presented in comparison to the current standard of care, glucocorticoid therapy, and another investigational CRF1 receptor antagonist, crinecerfont.
Executive Summary
Congenital Adrenal Hyperplasia (CAH) is a rare genetic disorder that necessitates lifelong treatment with supraphysiologic doses of glucocorticoids (GCs). While essential for survival, this standard of care is associated with a significant long-term burden of comorbidities and substantial healthcare costs.[1][2][3] this compound, developed by Spruce Biosciences, aimed to address this unmet need by reducing the required GC dose. However, pivotal clinical trials for this compound in CAH have yielded mixed results, with key studies not meeting their primary endpoints for androgen reduction or GC dose reduction. In contrast, another investigational agent in the same class, crinecerfont, has demonstrated success in Phase 3 trials, achieving significant reductions in GC dosage while maintaining androgen control.[4][5]
This guide will objectively present the available data to inform an evidence-based perspective on the potential cost-effectiveness of this compound, contextualized by its clinical trial outcomes and the broader landscape of CAH treatment.
Mechanism of Action and Therapeutic Rationale
CAH is characterized by a deficiency in an enzyme required for cortisol synthesis, leading to an overproduction of androgens driven by excess adrenocorticotropic hormone (ACTH).[6] The therapeutic goal for novel non-steroidal therapies like this compound is to modulate the hypothalamic-pituitary-adrenal (HPA) axis to reduce ACTH, thereby lowering adrenal androgen levels and enabling a reduction in the supraphysiologic GC doses to more physiologic levels.[7] this compound is a selective CRF1 receptor antagonist that binds to receptors in the pituitary gland, aiming to decrease ACTH secretion.[6]
Clinical Efficacy and Safety Profile of this compound
The clinical development of this compound for CAH has involved several Phase 2 studies. While earlier, smaller studies showed promise in reducing key biomarkers, the larger, pivotal trials did not meet their primary endpoints.
Summary of Key Clinical Trial Results
| Trial | Phase | Patient Population | Primary Endpoint | Key Outcomes | Reference |
| SPR001-201 & SPR001-202 | 2a | Adults with classic CAH | Safety and efficacy (biomarker reduction) | Reductions from baseline in ACTH, 17-OHP, and A4 observed, particularly in patients with poor disease control at baseline. Generally well-tolerated. | [6][8][9] |
| CAHmelia-203 | 2b | Adults with classic CAH and severe hyperandrogenemia | Dose-response for change in androstenedione (A4) from baseline to week 12 | Did not meet primary endpoint. A 200mg daily dose showed a non-significant placebo-adjusted reduction in A4. Low compliance was noted as a potential factor. | [10] |
| CAHmelia-204 | 2b | Adults with classic CAH on supraphysiologic GC doses with normal/near-normal A4 | Absolute change in daily GC dose from baseline at week 24 | Did not meet primary endpoint. A 200mg daily dose demonstrated a non-significant placebo-adjusted reduction in GC dose. The trial was subsequently discontinued. | |
| CAHptain-205 | 2 | Children and adults with classic CAH | Safety, pharmacokinetics, and changes in androgen levels | This compound was generally safe and well-tolerated. A trend of larger reductions in A4 was observed with higher, twice-daily doses, suggesting that the initial dosing regimens in other trials may have been insufficient. |
Safety and Tolerability
Across the clinical trial program, this compound has been generally reported as safe and well-tolerated, with most adverse events being mild to moderate. No drug-related serious adverse events have been frequently reported in the completed studies.
Cost-Effectiveness Analysis
A formal cost-effectiveness analysis of this compound has not been published. Given the clinical trial outcomes, a traditional cost-effectiveness evaluation is challenging. However, a qualitative and comparative analysis can be constructed by examining the economic burden of the current standard of care and the potential economic impact of a successful glucocorticoid-sparing therapy.
Economic Burden of Current Standard of Care (Glucocorticoid Therapy)
The lifelong use of supraphysiologic doses of glucocorticoids in CAH is associated with a significant economic burden, primarily driven by the management of long-term comorbidities.
| Cost Driver | Description | Supporting Data |
| Direct Medical Costs | Frequent physician visits, laboratory monitoring, and hospitalizations for adrenal crises. | Annual healthcare costs for CAH patients are significantly higher than for matched controls.[1][2] Total annual healthcare expenditures for CAH patients were estimated to be substantially higher than for matched controls without the condition.[11] |
| Comorbidity Management | Treatment of GC-induced conditions such as osteoporosis, diabetes, cardiovascular disease, obesity, and mental health disorders. | Long-term GC use is a major risk factor for these costly chronic conditions.[12][13] |
| Indirect Costs | Reduced productivity, caregiver burden, and diminished health-related quality of life. | The burden on patients and their families is substantial, though not always captured in direct cost analyses.[2] |
Comparative Efficacy with an Alternative Novel Therapy
Crinecerfont (Neurocrine Biosciences), another CRF1 receptor antagonist, has demonstrated positive results in its Phase 3 clinical trials, providing a benchmark for the potential of this drug class.
| Feature | This compound (Spruce Biosciences) | Crinecerfont (Neurocrine Biosciences) |
| Mechanism of Action | CRF1 Receptor Antagonist | CRF1 Receptor Antagonist |
| Pivotal Trial Primary Endpoint (Adults) | Not Met (A4 reduction in CAHmelia-203; GC reduction in CAHmelia-204) | Met (Statistically significant reduction in daily GC dose while maintaining androgen control)[4] |
| Pivotal Trial Primary Endpoint (Pediatrics) | N/A (Phase 2 data suggests higher doses may be needed) | Met (Statistically significant reduction in mean GC dose)[5] |
| Development Status for CAH | Investment being wound down following trial results | New Drug Applications submitted to the FDA with Priority Review[14] |
Projected Cost-Effectiveness of this compound
Based on the available evidence, a strong case for the cost-effectiveness of this compound for CAH cannot be made at this time due to the failure to meet primary endpoints in pivotal trials. A therapy that does not demonstrate a significant and consistent ability to reduce glucocorticoid dosage would not be expected to offset the high costs associated with the long-term complications of standard care. The potential for higher, more frequent dosing to be effective, as suggested by the CAHptain-205 study, would also increase the cost of the drug itself, further complicating the cost-effectiveness equation.
Experimental Protocols
The methodologies for the key clinical trials of this compound provide insight into how its efficacy and safety were assessed.
CAHmelia-203 Experimental Workflow
CAHmelia-204 Experimental Workflow
Conclusion
The therapeutic rationale for a glucocorticoid-sparing agent in the treatment of CAH is strong, given the significant humanistic and economic burden of the current standard of care.[1][2] While this compound, a CRF1 receptor antagonist, showed initial promise in early-phase studies, it failed to meet its primary endpoints in two pivotal Phase 2b trials, CAHmelia-203 and CAHmelia-204. Consequently, a favorable cost-effectiveness profile for this compound in CAH cannot be substantiated with the current data. The success of a competing drug in the same class, crinecerfont, in demonstrating statistically significant glucocorticoid dose reduction highlights the potential of this therapeutic approach, but also underscores the challenges in translating mechanism of action into clinical efficacy.[4][5] Future research into alternative dosing regimens for this compound, as suggested by the CAHptain-205 study, would be necessary to re-evaluate its potential clinical and economic value. However, with the discontinuation of key trials and the winding down of investment, the path forward for this compound in CAH appears limited.
References
- 1. The Burden of Illness of Congenital Adrenal Hyperplasia (CAH) in Adults: Results: of a Structured Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Health Care Burden in Patients With Adrenal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. medpagetoday.com [medpagetoday.com]
- 6. This compound in Adults With Classic Congenital Adrenal Hyperplasia: Results from Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel treatments for congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in Adults With Classic Congenital Adrenal Hyperplasia: Results from Two Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Spruce Biosciences Announces Topline Results from CAHmelia-203 in Adult Classic CAH and CAHptain-205 in Pediatric Classic CAH - BioSpace [biospace.com]
- 11. Health Care Burden in Patients With Adrenal Insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical and Experimental Pediatrics [e-cep.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Neurocrine Biosciences's Crinecerfont is Set to Transform the Congenital Adrenal Hyperplasia Treatment Market | DelveInsight [prnewswire.com]
Tildacerfont in Classic Congenital Adrenal Hyperplasia: A Cross-Study Comparison of Clinical Trial Results in Adult and Pediatric Populations
A detailed examination of the clinical trial data for tildacerfont, a novel corticotropin-releasing factor type-1 (CRF1) receptor antagonist, reveals varying efficacy and safety profiles across different patient populations with classic congenital adrenal hyperplasia (CAH). This guide provides a comprehensive comparison of the results from key clinical trials in adults and children, offering valuable insights for researchers, scientists, and drug development professionals.
Congenital adrenal hyperplasia is a group of autosomal recessive disorders characterized by impaired cortisol synthesis, leading to dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis and subsequent adrenal androgen overproduction. The current standard of care involves lifelong supraphysiologic doses of glucocorticoids to suppress excess androgen production, which can be associated with significant long-term side effects. This compound offers a novel, non-steroidal approach by targeting the CRF1 receptor in the pituitary, thereby reducing adrenocorticotropic hormone (ACTH) secretion and, consequently, adrenal androgen production.[1][2]
This guide synthesizes data from key clinical trials of this compound in both adult and pediatric patients with classic CAH, presenting a comparative analysis of experimental protocols, efficacy outcomes, and safety data.
Signaling Pathway and Experimental Workflow
This compound acts on the HPA axis by blocking the CRF1 receptor on the anterior pituitary. This mechanism of action is central to its therapeutic effect in CAH. The following diagram illustrates the HPA axis and the point of intervention for this compound.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of Tildacerfont in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: This document provides crucial safety and logistical information for the proper disposal of Tildacerfont, an investigational corticotropin-releasing factor type 1 (CRF1) receptor antagonist. As a research chemical and investigational drug, this compound requires careful handling and disposal to ensure personnel safety and environmental protection. Adherence to these guidelines is paramount for maintaining a safe laboratory environment and complying with regulatory standards.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of pharmaceutical compounds and chemical waste in a research setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.[1][2][3]
Core Principles of this compound Disposal
The primary principle for managing laboratory waste is to have a disposal plan before any research activity begins.[4] For investigational compounds like this compound, this involves treating it as a potentially hazardous chemical. The disposal process must align with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][3]
Key steps include:
-
Waste Characterization: Determine if the waste is hazardous.
-
Segregation: Keep different types of chemical waste separate.
-
Containment: Use appropriate, sealed, and labeled containers.
-
Disposal: Arrange for pickup and disposal through your institution's EHS-approved waste management vendor.
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[5][6]
Quantitative Data for Waste Characterization
To determine if a chemical waste, including unused this compound, is hazardous, it is assessed against several characteristics. The following table summarizes the defining properties of hazardous waste as outlined by the Environmental Protection Agency (EPA).
| Hazardous Characteristic | Defining Criteria | Examples of Non-Compliant Waste |
| Ignitability | Liquid with a flash point < 140°F (< 60°C); solid capable of spontaneous combustion; oxidizer. | Ethanol, acetone, xylene, sodium nitrate |
| Corrosivity | Aqueous solution with a pH ≤ 2 or ≥ 12.5. | Hydrochloric acid, sodium hydroxide |
| Reactivity | Unstable under normal conditions; may react violently with water; may generate toxic gases. | Sodium metal, potassium cyanide, picric acid |
| Toxicity | Contains certain toxic chemicals at or above specified concentrations (as determined by the Toxicity Characteristic Leaching Procedure - TCLP). | Wastes containing heavy metals, certain pesticides, or solvents like benzene. |
This table is a summary of RCRA characteristics. Your EHS office will provide guidance on classifying this compound waste.[5][7]
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide a detailed methodology for the safe disposal of this compound.
Protocol 1: Disposal of Unused or Expired this compound (Solid)
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Waste Segregation: Do not mix this compound with other chemical waste unless instructed to do so by your EHS department. Incompatible chemicals can react violently.[4][8]
-
Containment:
-
Labeling:
-
Clearly label the container with the words "Hazardous Waste."
-
Include the full chemical name ("this compound"), the quantity, and the date the waste was first added to the container.
-
-
Storage:
-
Disposal Request:
Protocol 2: Disposal of this compound Solutions and Contaminated Materials
-
PPE: Wear appropriate PPE as described in Protocol 1.
-
Waste Segregation:
-
Containment of Liquids:
-
Use a chemically compatible container with a secure, leak-proof lid.
-
Leave at least one inch of headspace in the container to allow for expansion.[8]
-
-
Containment of Contaminated Solids:
-
Items such as gloves, pipette tips, and weighing papers that are contaminated with this compound should be collected in a separate, clearly labeled solid waste container.[10]
-
-
Labeling: Label all waste containers as "Hazardous Waste" with the full chemical name, solvent composition (if applicable), concentration, and accumulation start date.
-
Storage: Store in the designated SAA, ensuring incompatible waste streams are physically separated.[8]
-
Disposal Request: Contact EHS for pickup and disposal.
Protocol 3: Disposal of Empty this compound Containers
-
Evaluation: A container that held a hazardous chemical is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 1 inch of residue remains, or 3% by weight for smaller containers.[4]
-
Decontamination:
-
For containers that held acutely hazardous waste, triple rinsing may be required. The rinsate must be collected and treated as hazardous waste.[4] Consult your EHS office to determine if this applies to this compound.
-
-
Disposal of Empty Containers:
-
Once properly emptied (and rinsed, if required), remove or deface the original label to prevent confusion.[4]
-
Dispose of the empty container in the regular trash or as directed by your institution's policies. Empty oral medication bottles without patient information can often be discarded in the regular trash.[1]
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: A workflow for this compound waste disposal decisions.
This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's EHS professionals to ensure adherence to all applicable regulations.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. easyrxcycle.com [easyrxcycle.com]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 10. essex.ac.uk [essex.ac.uk]
Personal protective equipment for handling Tildacerfont
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Tildacerfont (SPR001), a potent, orally active corticotropin-releasing factor type 1 (CRF1) receptor antagonist. The following procedures are designed to ensure the safety of laboratory personnel and to provide clear, actionable steps for the operational use and disposal of this compound. This information is intended to supplement, not replace, a comprehensive Safety Data Sheet (SDS) which should be obtained from the supplier.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure during the handling of this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures to be performed.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Eye Protection | ANSI-approved safety glasses with side shields | Chemical splash goggles |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness) | Double-gloving with nitrile gloves |
| Body Protection | Fully buttoned laboratory coat | Chemical-resistant disposable gown |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area | NIOSH-approved respirator with P100 filter for weighing or generating aerosols |
Operational Plan: Handling and Storage
Handling: this compound should be handled in a designated area, such as a chemical fume hood, especially when manipulating the solid form or preparing solutions.[1] Engineering controls should be the primary method of exposure control.
Experimental Protocol for Solution Preparation:
-
Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.
-
Weighing: Carefully weigh the desired amount of this compound powder on a calibrated analytical balance within the fume hood. Use anti-static weighing paper to minimize dispersal of the powder.
-
Solubilization: Add the desired solvent to the vessel containing the this compound powder. Gently swirl or vortex to dissolve. Sonication may be used if necessary.
-
Storage of Stock Solutions: Store stock solutions in clearly labeled, sealed containers at -20°C for up to one month or at -80°C for up to six months.[1] Protect from light and moisture.[1]
Storage of Solid Compound: Store solid this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. |
| Liquid Waste | Collect in a designated, labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Dispose of as hazardous waste in a designated, labeled container. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Isolate: Restrict access to the spill area.
-
Notify: Inform your supervisor and the institutional safety office.
-
Cleanup (if trained):
-
For small powder spills, gently cover with an absorbent material (e.g., vermiculite) and carefully sweep into a hazardous waste container. Avoid raising dust.
-
For liquid spills, absorb with a chemical absorbent pad or material and place in a hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visual Safety Protocols
The following diagrams illustrate the key decision-making and procedural workflows for ensuring safety when handling this compound.
Caption: PPE Selection Workflow for this compound Handling.
Caption: Emergency Spill Response for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
